molecular formula C17H23N3O6S B11940490 Z-Gly-gly-met-OH

Z-Gly-gly-met-OH

Número de catálogo: B11940490
Peso molecular: 397.4 g/mol
Clave InChI: VLJOWOASNQUTGI-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-Gly-gly-met-OH is a useful research compound. Its molecular formula is C17H23N3O6S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Gly-gly-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-gly-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C17H23N3O6S

Peso molecular

397.4 g/mol

Nombre IUPAC

(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1

Clave InChI

VLJOWOASNQUTGI-ZDUSSCGKSA-N

SMILES isomérico

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

SMILES canónico

CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to N-α-Carboxybenzyl-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-α-Carboxybenzyl-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH), a protected tripeptide of significant interest to researchers in biochemistry, pharmacology, and drug development. This document delineates the molecule's chemical structure, physicochemical properties, and established methodologies for its synthesis and characterization. Furthermore, it explores its principal applications as a versatile building block in solid-phase peptide synthesis (SPPS), a substrate for enzymatic assays, and a model compound for investigating the oxidative mechanisms of methionine residues. The protocols and insights contained herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize Z-Gly-Gly-Met-OH in their experimental workflows.

Molecular Identity and Physicochemical Properties

Z-Gly-Gly-Met-OH is a synthetic tripeptide. Its structure consists of a glycyl-glycyl-L-methionine sequence where the N-terminus is protected by a carboxybenzyl (Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.[1] The C-terminal methionine contains a thioether side chain, a key functional group that is susceptible to oxidation, making this peptide an excellent tool for studying oxidative stress and enzymatic reactions.

Chemical Structure

The structure combines the flexibility of glycine residues with the functional thioether of methionine. Glycine, being the simplest amino acid, imparts a high degree of conformational flexibility to the peptide backbone.[2]

cluster_Z Carboxybenzyl (Z) Group cluster_Gly1 Glycine 1 cluster_Gly2 Glycine 2 cluster_Met L-Methionine Z_C6H5 C₆H₅ Z_CH2 CH₂ Z_C6H5->Z_CH2 Z_O O Z_CH2->Z_O Z_CO C=O Z_O->Z_CO G1_NH NH Z_CO->G1_NH Peptide Bond G1_CH2 CH₂ G1_NH->G1_CH2 G1_CO C=O G1_CH2->G1_CO G2_NH NH G1_CO->G2_NH Peptide Bond G2_CH2 CH₂ G2_NH->G2_CH2 G2_CO C=O G2_CH2->G2_CO M_NH NH G2_CO->M_NH Peptide Bond M_CH CH M_NH->M_CH M_CO C=O M_CH->M_CO M_Side CH₂-CH₂-S-CH₃ M_CH->M_Side M_OH OH M_CO->M_OH

Caption: Chemical structure of Z-Gly-Gly-Met-OH.

Chemical Identifiers
IdentifierValue
IUPAC Name N-(Benzyloxycarbonyl)-glycyl-glycyl-L-methionine
Molecular Formula C₁₇H₂₃N₃O₆S
Molecular Weight 413.45 g/mol
CAS Number Not explicitly available in search results. Analogous H-Gly-Gly-Met-OH is 17343-02-1.[3]
Sequence Z-GGM-OH
Physicochemical Data

The following properties are based on data for similar Z-protected short peptides and the constituent amino acids.

PropertyDescriptionSource/Rationale
Appearance White to off-white crystalline powder.Typical appearance for similar protected peptides.[4]
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions.The hydrophobic Z-group reduces water solubility compared to its unprotected counterpart.[5]
Stability Store at -20°C to -80°C. Solutions should be prepared fresh. Avoid repeated freeze-thaw cycles.Standard practice for ensuring the integrity of synthetic peptides.[3][5][6]
Purity (Typical) ≥95% (as determined by HPLC).Standard purity level for research-grade synthetic peptides.[3][4]

Synthesis and Purification

The synthesis of Z-Gly-Gly-Met-OH is typically achieved through standard peptide coupling chemistry, either in solution-phase or on a solid support. The choice of methodology depends on the desired scale and purity requirements. The Z-group serves as a robust N-terminal protecting group, while the C-terminal carboxylic acid is often initially protected as an ester (e.g., methyl or ethyl ester) in solution-phase synthesis to prevent self-condensation.

Exemplary Solution-Phase Synthesis Workflow

This workflow represents a common and reliable method for synthesizing the target peptide. The core of the process involves the formation of peptide bonds using a coupling agent, followed by deprotection of the C-terminal ester.

Caption: Solution-phase synthesis workflow for Z-Gly-Gly-Met-OH.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

Purification is critical to remove unreacted starting materials, coupling reagents, and side products. RP-HPLC is the method of choice for peptide purification.

Rationale: The principle of RP-HPLC relies on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile), compounds are eluted based on their hydrophobicity. The hydrophobic Z-group makes Z-Gly-Gly-Met-OH well-suited for this technique.

Step-by-Step Protocol:

  • Column: Prepare a preparative C18 RP-HPLC column.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Buffer B: 0.1% TFA in acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[3]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Buffer A/B mixture).

  • Gradient Elution: Load the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5% to 95% Buffer B over 30-60 minutes).

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The peptide bonds absorb at 220 nm, while the aromatic Z-group absorbs at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder. This process removes the water and acetonitrile, yielding a stable product.[7]

Analytical Characterization

To ensure the identity and purity of the synthesized Z-Gly-Gly-Met-OH, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system for quality control.

TechniquePurposeExpected Result
Analytical RP-HPLC Purity Assessment & Retention TimeA single major peak with purity >95%. The retention time serves as a characteristic identifier under specific conditions.
Mass Spectrometry (ESI-MS) Identity ConfirmationA molecular ion peak corresponding to the calculated mass [M+H]⁺ at m/z 414.45 or [M+Na]⁺ at m/z 436.43.
¹H NMR Spectroscopy Structural ElucidationCharacteristic peaks corresponding to the protons of the Z-group (aromatic region), the α- and β-protons of the amino acid residues, and the methyl group of methionine.

Applications in Research and Development

The unique structure of Z-Gly-Gly-Met-OH makes it a valuable tool in several areas of biochemical and pharmaceutical research.

Peptide Synthesis Building Block

Z-Gly-Gly-Met-OH can be used as a protected tripeptide fragment in the synthesis of more complex peptides.[1] This "fragment condensation" approach can improve the efficiency and yield of synthesizing long or difficult sequences, particularly those containing repeating Gly-Gly motifs which can be challenging to synthesize one residue at a time.[8]

Substrate for Enzyme Assays

This peptide is a potential substrate for various enzymes:

  • Proteases and Peptidases: The peptide bonds can be targeted by specific proteases. Cleavage can be monitored by HPLC or mass spectrometry to determine enzyme kinetics.

  • Oxidoreductases: The methionine residue is a target for Methionine Sulfoxide Reductases (MsrA and MsrB), enzymes that repair oxidative damage. Z-Gly-Gly-Met-OH can be pre-oxidized to its sulfoxide form and used as a substrate to screen for reductase activity.

Model Peptide for Oxidation Studies

The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO) and, under stronger conditions, methionine sulfone (MetO₂).[9] Z-Gly-Gly-Met-OH serves as an ideal model system to study these reactions.

Rationale: Understanding peptide oxidation is critical in drug development, as oxidation can lead to loss of therapeutic protein function and stability. It is also fundamental to studying the cellular mechanisms of oxidative stress.

Peptide_Met Z-Gly-Gly-Met-OH (Methionine) Peptide_MetO Z-Gly-Gly-Met(O)-OH (Methionine Sulfoxide) Peptide_Met->Peptide_MetO + ROS (Mild Oxidation) Peptide_MetO->Peptide_Met MsrA/B Enzymes (Enzymatic Reduction) Peptide_MetO2 Z-Gly-Gly-Met(O₂) -OH (Methionine Sulfone) Peptide_MetO->Peptide_MetO2 + ROS (Strong Oxidation)

Caption: Oxidation pathway of the methionine residue in Z-Gly-Gly-Met-OH.

Experimental Protocol: In Vitro Oxidation Assay

  • Solution Preparation: Prepare a 1 mM stock solution of Z-Gly-Gly-Met-OH in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction by adding catalase to degrade the excess H₂O₂.

  • Analysis: Analyze the samples by RP-HPLC and ESI-MS.

  • Self-Validation: The HPLC chromatogram should show a decrease in the peak corresponding to the starting material (Z-Gly-Gly-Met-OH) and a concurrent increase in a new, more polar peak corresponding to Z-Gly-Gly-Met(O)-OH.[9] The identity of this new peak must be confirmed by mass spectrometry (expected mass increase of +16 Da).

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and activity of Z-Gly-Gly-Met-OH.

  • Storage of Lyophilized Powder: Store the peptide at -20°C or preferably -80°C in a desiccated environment.[5]

  • Storage of Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO. Aliquot the solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Store these aliquots at -80°C.[6]

  • Handling: Always use sterile tips and tubes. When weighing the lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Conclusion

N-α-Carboxybenzyl-glycyl-glycyl-L-methionine is a well-defined, protected tripeptide with significant utility in modern biochemical and pharmaceutical research. Its defined structure, incorporating a key N-terminal protecting group and an oxidizable methionine residue, makes it an invaluable reagent. This guide provides the essential technical framework for its synthesis, purification, characterization, and application. By leveraging the protocols and insights presented, researchers can confidently integrate Z-Gly-Gly-Met-OH into their workflows to advance studies in peptide chemistry, enzymology, and the molecular basis of oxidative stress.

References

  • Chem-Impex. Z-Gly-Gly-Gly-Gly-Gly-OH.
  • Chem-Impex. Z-Gly-Gly-Gly-OH.
  • Chem-Impex. Z-Gly-Gly-OH.
  • MedChemExpress. Z-Gly-Gly-Arg-AMC | Chromogenic Substrate.
  • Wikipedia. Amino acid. Retrieved from [Link]

  • Biosynthesis Inc. H-Gly-Gly-Met-OH peptide. Retrieved from [Link]

  • ResearchGate. (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Tashima, T., et al. (2020). Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. National Institutes of Health. Retrieved from [Link]

Sources

Technical Guide: Z-Gly-Gly-Met-OH Peptide Sequence Analysis

[1]

Executive Summary

Z-Gly-Gly-Met-OH (N-benzyloxycarbonyl-glycyl-glycyl-L-methionine) is a protected tripeptide intermediate primarily utilized in protease specificity profiling, peptide synthesis, and metabolic stability studies.[1] Its structural composition features an N-terminal Carbobenzoxy (Z) protecting group, a flexible diglycine linker, and a C-terminal Methionine residue.[1]

This guide provides a rigorous technical analysis of the sequence, focusing on its physicochemical stability (specifically Methionine oxidation), enzymatic susceptibility (Carboxypeptidase A and Thermolysin), and protocols for its characterization.[1][2]

Physicochemical Characterization

Structural Architecture

The molecule consists of three distinct functional domains:

  • N-Terminal Cap (Z-Group): The benzyloxycarbonyl group confers hydrophobicity and prevents N-terminal degradation by aminopeptidases, mimicking the interior of a longer protein chain.[1]

  • Linker Region (Gly-Gly): Provides rotational freedom ($ \phi, \psi $ angles), making the C-terminal residue accessible to enzyme active sites without steric hindrance.[1][2]

  • C-Terminal Recognition Element (Met-OH): The L-Methionine residue serves as the primary recognition site for hydrophobic-preferring proteases and is the site of oxidative instability.[1]

Table 1: Physicochemical Properties

PropertyValue / Description
Sequence Z-Gly-Gly-Met-OH
CAS Number 75501-70-1
Molecular Formula C₁₇H₂₃N₃O₆S
Molecular Weight 397.45 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)
pKa (approx) 3.06 (C-terminal Carboxyl)
UV Absorption λmax ~257 nm (Benzyl ring), weak absorption at 214 nm (Peptide bond)
The Methionine Oxidation Liability

A critical handling requirement for Z-Gly-Gly-Met-OH is the susceptibility of the Methionine thioether side chain to oxidation.[1] Exposure to atmospheric oxygen or peroxides converts the thioether (-S-) to a sulfoxide (-S(=O)-), creating Z-Gly-Gly-Met(O)-OH .[1]

  • Impact: Oxidation increases polarity and drastically alters enzyme binding affinity.[1][2] For example, proteases specific for hydrophobic pockets (like Chymotrypsin or Thermolysin) may reject the oxidized sulfoxide derivative.[1][2]

  • Mitigation: All stock solutions must be prepared in degassed buffers, potentially with reducing agents (e.g., DTT or TCEP) if compatible with downstream assays.[1][2]

Enzymatic Utility & Signaling Pathways

Z-Gly-Gly-Met-OH serves as a substrate for two primary classes of metalloproteases. The cleavage pattern depends on the enzyme's specificity for the P1 vs. P1' position.[1][2]

Carboxypeptidase A (CPA) Activity

CPA is an exopeptidase that preferentially cleaves C-terminal aromatic or hydrophobic aliphatic amino acids (Phe, Tyr, Trp, Leu, Ile, Met) when the C-terminal carboxyl group is free.[1][2]

  • Mechanism: CPA recognizes the C-terminal Met side chain in its hydrophobic pocket.[1]

  • Reaction: Z-Gly-Gly-Met-OH → Z-Gly-Gly-OH + L-Methionine

  • Detection: The release of free L-Methionine can be quantified via Ninhydrin reaction (colorimetric) or OPA derivatization (fluorescent), as the substrate itself has no free amine.[1][2]

Thermolysin Activity

Thermolysin is an endoprotease that cleaves on the N-terminal side of hydrophobic residues (X-Y bond, where Y = Leu, Phe, Ile, Met).[2]

  • Mechanism: Thermolysin attacks the peptide bond preceding the Methionine.[1][2]

  • Reaction: Z-Gly-Gly-Met-OH → Z-Gly-Gly-OH + L-Methionine

  • Note: While the products are identical to CPA cleavage for this specific length, the mechanism differs.[2] For longer variants (e.g., Z-Gly-Gly-Met-Ala), Thermolysin would cleave Gly-Met, whereas CPA would cleave Met-Ala.[1]

Pathway Visualization

EnzymaticPathwaysSubstrateZ-Gly-Gly-Met-OH(Intact Substrate)OxidizedZ-Gly-Gly-Met(O)-OH(Inactive/Modified)Substrate->OxidizedOxidation [O](Air/Peroxides)Product1Z-Gly-Gly-OH(Blocked Dipeptide)Substrate->Product1HydrolysisProduct2L-Methionine(Free Amino Acid)Substrate->Product2ReleaseCPACarboxypeptidase A(Exopeptidase)CPA->SubstrateTargets C-term MetThermoThermolysin(Endopeptidase)Thermo->SubstrateCleaves Gly-Met bond

Figure 1: Enzymatic hydrolysis pathways and oxidative degradation risks for Z-Gly-Gly-Met-OH.[1]

Experimental Protocols

Protocol A: HPLC Purity & Stability Analysis

Objective: To validate the integrity of Z-Gly-Gly-Met-OH and detect Methionine sulfoxide contamination.[1]

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[2]

Workflow:

  • Sample Prep: Dissolve 1 mg Z-Gly-Gly-Met-OH in 100 µL DMF, then dilute to 1 mL with Mobile Phase A.

  • Gradient: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.[1][2]

  • Detection: Monitor UV at 214 nm (peptide bond) and 257 nm (Z-group).[1][2]

  • Analysis:

    • Main Peak: Z-Gly-Gly-Met-OH (Retention time ~12-14 min).[1]

    • Early Eluter: Z-Gly-Gly-Met(O)-OH (Sulfoxide is more polar, elutes earlier).[1]

    • Acceptance Criteria: Main peak area > 95%. If sulfoxide > 5%, reduce with 10 mM Ammonium Iodide or discard.[1][2]

Protocol B: Enzymatic Hydrolysis Assay (Ninhydrin Method)

Objective: To measure enzyme activity by quantifying released Methionine.[1][2]

Principle: The intact substrate (Z-Gly-Gly-Met-OH) has a blocked N-terminus and does not react with Ninhydrin.[1] Hydrolysis releases L-Methionine, which possesses a free alpha-amino group, generating a purple chromophore (Ruhemann's purple) upon reaction with Ninhydrin.[1]

Steps:

  • Substrate Solution: Prepare 2 mM Z-Gly-Gly-Met-OH in 50 mM Tris-HCl, pH 7.5.

  • Enzyme Addition: Add 10 µL of Enzyme (e.g., Carboxypeptidase A, 1 unit/mL) to 190 µL Substrate Solution.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Add 50 µL of 10% TCA to stop the reaction.

  • Colorimetric Reaction:

    • Add 100 µL of Ninhydrin Reagent (2% in Ethanol).[1][2]

    • Heat at 95°C for 10 minutes.

  • Quantification: Measure Absorbance at 570 nm .

  • Control: Run a "No Enzyme" blank to correct for background.

Synthesis & Handling

Synthesis Route (Solution Phase)

The synthesis typically follows a standard coupling strategy:

  • Activation: Z-Gly-Gly-OH is activated using DCC/HOBt or HATU in DMF.[1]

  • Coupling: L-Methionine Methyl Ester (H-Met-OMe) is added with a base (DIPEA).[1]

  • Deprotection: The methyl ester is hydrolyzed (saponification) using LiOH in THF/Water to yield the free acid Z-Gly-Gly-Met-OH.[1]

  • Purification: Recrystallization or Preparative HPLC.

Storage
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen to prevent Met oxidation.[1][2]

  • Desiccant: Highly hygroscopic; keep dry.[1][2]

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002).[2] Biochemistry. 5th edition.[1][2] New York: W H Freeman.[1][2] Section 9.1: Proteases: Facilitating a Difficult Reaction.[1][2] [1][2]

  • Auld, D. S. (2004).[1][2] Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 1909-1914.[1] (Standard reference for CPA specificity).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Z-Gly-Gly-Met-OH (CAS 75501-70-1).[1][3][4] [1][2]

  • Barrett, A. J., Woessner, J. F., & Rawlings, N. D. (Eds.).[1][2] (2012).[1][2] Handbook of Proteolytic Enzymes. Academic Press.[1][2] (Authoritative source on Thermolysin and Metalloprotease specificity).

  • PubChem. (2025).[1][2] Compound Summary: Z-Gly-Gly-Met-OH.[1][3][4] [1][2]

An In-Depth Technical Guide to the Strategic Role of the Z-Protecting Group in Gly-Gly-Met Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Control in Peptide Chemistry

In the intricate world of peptide synthesis, the ultimate goal is the precise assembly of amino acids in a predetermined sequence. This endeavor is fundamentally a challenge of chemical control. Unprotected amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—which, if left unchecked, would react indiscriminately, leading to a chaotic mixture of polymers instead of the desired peptide.[1][2] The strategic use of protecting groups is the foundational principle that brings order to this potential chaos, temporarily masking reactive sites to direct the formation of specific peptide bonds.[3][4] This guide provides a deep dive into the application of a classic, yet highly relevant, N-terminal protecting group—the Benzyloxycarbonyl (Z or Cbz) group—specifically within the context of synthesizing the tripeptide Glycyl-Glycyl-Methionine (Gly-Gly-Met).

We will explore the causality behind its selection, the mechanistic underpinnings of its application, and the critical considerations required when dealing with the chemically sensitive methionine residue. This document is intended for researchers, chemists, and drug development professionals who require not just a protocol, but a field-proven understanding of the strategic choices that ensure a successful synthesis.

The Benzyloxycarbonyl (Z) Group: A Profile in Chemical Strategy

First introduced by Max Bergmann and Leonidas Zervas in 1932, the Benzyloxycarbonyl (Cbz or Z) group is one of the foundational protecting groups in peptide chemistry.[5] Its enduring utility stems from a unique combination of stability, ease of introduction, and versatile cleavage conditions.

Core Attributes and Advantages

The Z-group is a carbamate-based protecting group, and its selection is often underpinned by several key advantages:[6][7]

  • Suppression of Racemization: The urethane-type linkage of the Z-group is highly effective at preventing the racemization of the protected amino acid during the activation of its carboxyl group for peptide coupling.[6]

  • Enhanced Crystallinity: The introduction of the aromatic Z-group often imparts a higher degree of crystallinity to the protected amino acid derivative (e.g., Z-Gly-OH).[7] This is a significant practical advantage in solution-phase synthesis, as it facilitates the purification of intermediates through simple recrystallization.

  • Orthogonal Cleavage Options: The Z-group is stable under the mildly basic conditions used for saponification of ester protecting groups and the acidic conditions used to remove other groups like Boc (tert-Butoxycarbonyl). Its removal is typically achieved under distinct, non-overlapping conditions, fitting into orthogonal protection schemes.[2][5]

Mechanism of Introduction and Removal

Understanding the core reactions of the Z-group is paramount to its effective use.

Introduction: The Z-group is most commonly introduced by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (pH 8-10), often referred to as the Schotten-Baumann reaction.[7] The base neutralizes the HCl generated during the reaction.

Removal (Cleavage): The Z-group's primary strategic value lies in its multiple cleavage pathways, allowing for flexibility based on the other functional groups present in the peptide.

  • Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogenation over a palladium catalyst (Pd/C).[5][8] The reaction proceeds at neutral pH and room temperature, breaking the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[8]

  • Acidolysis: Strong, anhydrous acids such as HBr in glacial acetic acid can cleave the Z-group.[6][7] This method is harsher and used when the peptide contains functional groups sensitive to hydrogenation.

  • Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also effect cleavage, though this is less common in modern laboratory settings.[6]

Z_Group_Chemistry cluster_protection Protection Reaction cluster_deprotection Deprotection (Cleavage) Pathways AminoAcid H₂N-CHR-COOH (Amino Acid) ProtectedAA Z-NH-CHR-COOH (Z-Protected Amino Acid) AminoAcid->ProtectedAA Cbz-Cl, Base CbzCl BnO-CO-Cl (Benzyl Chloroformate) Base NaOH / H₂O ProtectedAA_deprotect Z-NH-CHR-COOH FreeAmine_H2 H₂N-CHR-COOH + Toluene + CO₂ ProtectedAA_deprotect->FreeAmine_H2 H₂ / Pd-C (Hydrogenolysis) FreeAmine_HBr H₂N-CHR-COOH + Benzyl Bromide + CO₂ ProtectedAA_deprotect->FreeAmine_HBr HBr / AcOH (Acidolysis)

Figure 1: Chemical pathways for the introduction and subsequent cleavage of the Z-protecting group.

Synthesis of Gly-Gly-Met: A Strategic Workflow

While modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), the Z-group remains a stalwart of solution-phase synthesis, which is often employed for large-scale production or the synthesis of shorter peptide fragments.[9] The synthesis of Z-Gly-Gly-Met is a classic example of a stepwise, solution-phase approach.

The general strategy involves building the peptide from the C-terminus to the N-terminus, keeping the N-terminal amino group protected with the Z-group until the final step.

GGMSynthesis start Start Materials: Z-Gly-OH | H-Gly-OEt | H-Met-OEt step1 Step 1: Coupling Z-Gly-OH + H-Gly-OEt Reagents: DCC/HOBt Product: Z-Gly-Gly-OEt start->step1 step2 Step 2: Saponification Z-Gly-Gly-OEt Reagents: NaOH Product: Z-Gly-Gly-OH step1->step2 step3 Step 3: Coupling Z-Gly-Gly-OH + H-Met-OEt Reagents: DCC/HOBt Product: Z-Gly-Gly-Met-OEt step2->step3 step4 Step 4: Deprotection Z-Gly-Gly-Met-OEt Reagents: H₂/Pd-C Product: H-Gly-Gly-Met-OEt step3->step4 final Final Product: Gly-Gly-Met step4->final

Figure 2: A representative solution-phase workflow for the synthesis of Gly-Gly-Met using a Z-group strategy.

The Methionine Challenge: Navigating Thioether Reactivity

Methionine's thioether side chain presents a significant challenge in peptide synthesis. It is nucleophilic and highly susceptible to oxidation and S-alkylation, particularly under acidic conditions.[10][11][12] Unlike other reactive side chains, methionine's is typically left unprotected during synthesis, making the choice of subsequent chemical steps, especially deprotection, critical.[9][12]

Potential Side Reactions
  • Oxidation: The thioether can be easily oxidized to form methionine sulfoxide [Met(O)], a diastereomeric mixture.[10][11] This can occur during synthesis or, more commonly, during the final cleavage and workup if oxidizing agents are present or if acidic conditions generate reactive carbocations.[9][10]

  • S-Alkylation: Under strong acid conditions used for cleavage of some protecting groups (like Boc or a harsh Z-group deprotection with HBr/AcOH), carbocations can be generated. The nucleophilic sulfur of methionine can attack these carbocations, leading to the formation of a stable sulfonium salt.[10][11]

Compatibility with Z-Group Cleavage

This is where the choice of deprotection method for the Z-group becomes paramount.

  • Catalytic Hydrogenolysis (Preferred): This method is exceptionally mild and proceeds at a neutral pH, thereby avoiding the generation of carbocations that could lead to S-alkylation.[5] It is the method of choice for Z-deprotection of methionine-containing peptides. The primary risk is potential poisoning of the palladium catalyst by the sulfur atom, which may necessitate using a higher catalyst load or specific reaction conditions.

  • Acidolysis (High Risk): Using HBr in acetic acid is highly problematic. The strongly acidic environment and the generation of a benzyl carbocation create ideal conditions for both oxidation and S-alkylation of the methionine residue. This method should be avoided if at all possible.

Mitigation Strategies

A self-validating protocol anticipates and neutralizes potential side reactions.

Side ReactionCausal ConditionsMitigation StrategyEfficacy
Oxidation Acidic cleavage, air exposure during workup• Use of scavengers (e.g., dimethyl sulfide, DMS).[9]• Perform reactions under an inert (Ar/N₂) atmosphere.• Post-synthesis reduction of Met(O) back to Met.High
S-Alkylation Strong acidolysis (e.g., HBr/AcOH, TFA)Primary: Use catalytic hydrogenolysis for Z-group removal.[5]• If acid is unavoidable, use "soft" scavengers that can trap carbocations.Very High (with hydrogenolysis)

Field-Proven Experimental Protocols

The following protocols are presented as a robust framework. Researchers should optimize concentrations and reaction times based on their specific equipment and analytical observations.

Protocol 1: Synthesis of Z-Gly-Gly-OH
  • Activation of Z-Gly-OH: Dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 1 hour at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl, 1.1 eq) in DMF and neutralize with N-methylmorpholine (NMM, 1.1 eq) at 0°C. Add this solution to the activated Z-Gly-OH mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Gly-Gly-OEt.

  • Saponification: Dissolve the crude Z-Gly-Gly-OEt in a mixture of THF and water. Add NaOH (1.1 eq, 1M solution) and stir at room temperature, monitoring the reaction by TLC.

  • Purification: Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-Gly-Gly-OH.

Protocol 2: Final Coupling and Deprotection
  • Final Coupling: Repeat the coupling procedure described in Protocol 1, using Z-Gly-Gly-OH (1.0 eq) and H-Met-OEt·HCl (1.1 eq) to synthesize Z-Gly-Gly-Met-OEt. Purify by column chromatography if necessary.

  • Z-Group Deprotection (Catalytic Hydrogenolysis):

    • Dissolve Z-Gly-Gly-Met-OEt (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small scale) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

    • Crucial Step: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Evaporate the solvent from the filtrate to yield the crude product H-Gly-Gly-Met-OEt. The final peptide can be obtained after saponification of the ethyl ester.

Conclusion and Outlook

The Z-protecting group, while one of the oldest in the synthetic chemist's arsenal, provides a powerful and strategic option for peptide synthesis, particularly in solution-phase strategies. Its ability to suppress racemization and enhance the crystallinity of intermediates makes it highly valuable for the controlled, stepwise synthesis of peptides like Gly-Gly-Met.

The successful synthesis of this tripeptide hinges on a critical decision point: the method of final deprotection. The presence of methionine mandates the avoidance of harsh acidic conditions. The expert choice is catalytic hydrogenolysis, a mild and selective method that preserves the integrity of the sensitive thioether side chain. By understanding the underlying chemical principles and potential side reactions, researchers can design self-validating protocols that deliver the target peptide with high purity and yield, demonstrating that a deep understanding of classic techniques remains a cornerstone of modern chemical synthesis.

References

  • Protecting Groups in Peptide Synthesis. (2018). Springer Nature Experiments. Retrieved February 8, 2024, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information (PMC). Retrieved February 8, 2024, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved February 8, 2024, from [Link]

  • The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved February 8, 2024, from [Link]

  • Funke, A. (2023). How to handle peptides that contain methionine. Biotage. Retrieved February 8, 2024, from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. Retrieved February 8, 2024, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 8, 2024, from [Link]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. Retrieved February 8, 2024, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Kinetic Analysis of Z-Gly-Gly-Met-OH Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and protocols for conducting a thorough kinetic analysis of the enzymatic hydrolysis of the tripeptide N-Carbobenzoxy-glycyl-glycyl-L-methionine (Z-Gly-Gly-Met-OH). This substrate is particularly valuable for characterizing the activity of various proteases, notably metalloproteinases like thermolysin. We will delve into the causality behind experimental design, from the selection of appropriate analytical techniques to the rigorous interpretation of kinetic data. This document provides researchers, scientists, and drug development professionals with a robust framework for assessing enzyme performance and inhibitor efficacy.

Introduction: The Significance of Protease Kinetics

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including tissue remodeling, cell signaling, and disease progression such as in arthritis, and cancer.[1] Consequently, the study of their activity and the identification of specific inhibitors are paramount in drug discovery and development. The kinetic analysis of protease-mediated peptide hydrolysis provides invaluable insights into the enzyme's catalytic efficiency and substrate specificity.

Z-Gly-Gly-Met-OH serves as a model substrate for these investigations. The N-terminal benzyloxycarbonyl (Z) group provides a hydrophobic character, while the peptide bonds between glycine and methionine are susceptible to cleavage by a range of proteases. By monitoring the rate of this hydrolysis, we can elucidate fundamental kinetic parameters that define the enzyme-substrate interaction.

Foundational Principles: Michaelis-Menten Kinetics

The enzymatic hydrolysis of Z-Gly-Gly-Met-OH, like many enzyme-catalyzed reactions, can be described by the Michaelis-Menten model.[2][3] This model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to yield the product (P) and regenerate the free enzyme.

The rate of the reaction (V) is related to the substrate concentration ([S]) by the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[2]

  • Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[4] It is an inverse measure of the substrate's affinity for the enzyme.

A key objective of this protocol is the empirical determination of Vmax and Km for a given protease acting on Z-Gly-Gly-Met-OH.

Experimental Design & Rationale

A robust kinetic analysis hinges on a well-controlled experimental setup. The choice of analytical method is crucial for obtaining reliable data. Two primary approaches are detailed here: a discontinuous method using High-Performance Liquid Chromatography (HPLC) and a continuous method employing a fluorogenic-based assay.

Analytical Approaches: A Comparative Overview
Method Principle Advantages Disadvantages
HPLC Separation and quantification of substrate and product over time.Direct measurement of substrate depletion and product formation; high accuracy and reproducibility.[5]Discontinuous (requires quenching the reaction); lower throughput.
Fluorogenic Assay Cleavage of a quenched fluorogenic substrate releases a fluorescent signal.[6]Continuous, real-time monitoring of enzyme activity; high throughput.[1]Requires a specifically designed fluorogenic substrate; potential for interference from colored or fluorescent compounds.

For the direct kinetic analysis of the non-fluorogenic Z-Gly-Gly-Met-OH, HPLC is the more direct and definitive method. The fluorogenic approach is presented as a higher-throughput alternative, assuming the synthesis of a suitable internally quenched fluorescent derivative of the parent peptide.

Protocol 1: Kinetic Analysis via Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a discontinuous assay to determine the kinetic parameters of an enzyme-catalyzed hydrolysis of Z-Gly-Gly-Met-OH.

Materials and Reagents
  • Enzyme: Purified protease of interest (e.g., Thermolysin)

  • Substrate: Z-Gly-Gly-Met-OH

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (or other buffer suitable for the enzyme)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • HPLC System: With a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_reaction Kinetic Reaction cluster_sampling Time-Course Sampling cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Stock Equilibrate Equilibrate Buffer to 37°C Prep_Enzyme->Equilibrate Prep_Substrate Prepare Substrate Stocks Initiate Initiate with Substrate Prep_Substrate->Initiate Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Equilibrate Add_Enzyme Add Enzyme to Buffer Equilibrate->Add_Enzyme Add_Enzyme->Initiate Sample_T0 T=0 min Initiate->Sample_T0 Sample_T1 T=2 min Initiate->Sample_T1 Sample_T2 T=5 min Initiate->Sample_T2 Sample_Tn ...T=n min Initiate->Sample_Tn Quench Quench with TFA Sample_T0->Quench Sample_T1->Quench Sample_T2->Quench Sample_Tn->Quench HPLC_Inject Inject onto RP-HPLC Quench->HPLC_Inject Integrate Integrate Peak Areas HPLC_Inject->Integrate Calculate Calculate Product Concentration Integrate->Calculate

Caption: Workflow for HPLC-based kinetic analysis.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of Z-Gly-Gly-Met-OH in a suitable organic solvent (e.g., DMSO) and dilute it to various working concentrations in the reaction buffer.

    • Prepare a stock solution of the enzyme in the reaction buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a convenient duration.

  • Reaction Setup:

    • For each substrate concentration, pipette the required volume of substrate solution into a microcentrifuge tube.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme stock solution. The final reaction volume should be consistent across all assays.

  • Time-Course Sampling and Quenching:

    • At predetermined time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution (10% TFA). This will stop the enzymatic reaction by denaturing the enzyme.

  • HPLC Analysis:

    • Inject the quenched samples onto the RP-HPLC system.[7]

    • Separate the substrate and product using a suitable gradient of mobile phases A and B.[8]

    • Monitor the elution profile at a wavelength where both substrate and product have significant absorbance (typically 220 nm or 254 nm).

    • Integrate the peak areas corresponding to the product.

  • Data Analysis:

    • Create a standard curve for the product to convert peak area to concentration.

    • For each substrate concentration, plot the product concentration against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

Protocol 2: Continuous Fluorogenic Assay

This protocol requires a modified substrate, Z-Gly-Gly-Met-EDANS, with a fluorescent reporter (EDANS) and a quencher (DABCYL) at the N- and C-termini, respectively. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.

Materials and Reagents
  • Enzyme: Purified protease of interest

  • Fluorogenic Substrate: e.g., DABCYL-Gly-Gly-Met-EDANS

  • Buffer: As in Protocol 1

  • Fluorescence Microplate Reader: With appropriate excitation and emission filters.

Experimental Workflow

Fluorogenic_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis Prep_Enzyme Prepare Enzyme Stock Initiate Initiate with Enzyme Prep_Enzyme->Initiate Prep_Substrate Prepare Substrate Stocks Dispense_Substrate Dispense Substrate into Plate Prep_Substrate->Dispense_Substrate Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Prep_Enzyme Prep_Buffer->Prep_Substrate Equilibrate Equilibrate Plate to 37°C Dispense_Substrate->Equilibrate Equilibrate->Initiate Read_Fluorescence Read Fluorescence vs. Time Initiate->Read_Fluorescence Calculate_V0 Calculate Initial Velocity (V₀) Read_Fluorescence->Calculate_V0 Plot_Kinetics Generate Kinetic Plots Calculate_V0->Plot_Kinetics

Caption: Workflow for continuous fluorogenic kinetic assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare serial dilutions of the fluorogenic substrate in the reaction buffer.

    • Prepare the enzyme solution in the reaction buffer.

  • Assay Execution:

    • Pipette the substrate dilutions into the wells of a microplate.

    • Place the plate in the pre-warmed microplate reader.

    • Initiate the reactions by adding the enzyme solution to each well.

    • Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis:

    • The initial velocity (V₀) is determined from the initial linear rate of fluorescence increase.

    • A standard curve of the free fluorophore can be used to convert relative fluorescence units to molar concentrations.

Kinetic Data Interpretation

Once the initial velocities (V₀) have been determined for a range of substrate concentrations ([S]), the kinetic parameters Km and Vmax can be calculated.

Michaelis-Menten Plot

A direct plot of V₀ versus [S] will yield a hyperbolic curve.[9] While intuitive, accurately determining Vmax from the asymptote can be challenging.

Lineweaver-Burk Plot

The Lineweaver-Burk plot is a linearization of the Michaelis-Menten equation, obtained by plotting 1/V₀ versus 1/[S].[10][11]

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This plot yields a straight line with:

  • Y-intercept: 1/Vmax[12]

  • X-intercept: -1/Km[12]

  • Slope: Km/Vmax

While historically significant and useful for visualizing inhibitor effects, it's important to note that the double reciprocal plot can distort experimental errors.[13] Non-linear regression fitting of the Michaelis-Menten curve is now the preferred method for determining kinetic parameters.[14]

Caption: Michaelis-Menten and Lineweaver-Burk plots.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated kinetic data, several internal controls and validation steps are essential:

  • Enzyme Concentration Linearity: The initial velocity should be directly proportional to the enzyme concentration used in the assay.

  • Time Linearity: The reaction rate should be linear over the time course of the measurements.

  • Substrate and Product Stability: Confirm that the substrate and product are stable under the assay conditions in the absence of the enzyme.

  • Appropriate Controls: Include "no enzyme" and "no substrate" controls to account for background signal or non-enzymatic hydrolysis.

Conclusion

The kinetic analysis of Z-Gly-Gly-Met-OH hydrolysis provides a powerful tool for characterizing protease activity. By carefully selecting the analytical method, meticulously executing the experimental protocol, and rigorously analyzing the data, researchers can obtain reliable and insightful information about enzyme function. This knowledge is fundamental to advancing our understanding of protease biology and developing novel therapeutic interventions.

References

  • Feder, J. (1967). Studies on the specificity of Bacillus subtilis neutral protease with synthetic substrates. Biochemistry, 6(7), 2088–2093. [Link]

  • Fields, G. B. (2005). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.12. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • Lauer-Fields, J. L., Broder, T., Sritharan, T., Chung, L., Nagase, H., & Fields, G. B. (2001). Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates. Biochemistry, 40(19), 5795–5803. [Link]

  • LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Chemistry LibreTexts. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]

  • Oreate AI. (2026, January 20). Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. Oreate AI Blog. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Retrieved from [Link]

  • Whittal, R. M., & Schriemer, D. C. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 239–275. [Link]

Sources

Application Note: Preparation and Handling of Z-Gly-Gly-Met-OH Stock Solutions for Metalloprotease Assays

[1][2]

Abstract

The synthetic peptide Z-Gly-Gly-Met-OH (Carbobenzoxy-glycyl-glycyl-methionine) serves as a critical substrate for characterizing microbial metalloproteases, particularly Clostridial collagenases and neutral proteases.[1][2] Its utility, however, is frequently compromised by two physicochemical challenges: the hydrophobicity of the benzyloxycarbonyl (Z) protecting group and the susceptibility of the methionine thioether to oxidative degradation.[2] This Application Note provides a standardized, error-proof protocol for preparing high-stability stock solutions, ensuring kinetic accuracy in enzymatic assays.

Introduction & Chemical Context

Z-Gly-Gly-Met-OH is a blocked tripeptide used to mimic the collagen sequence, allowing for the kinetic study of bacterial collagenases (EC 3.4.24.[1][2]3) and thermolysin-like proteases.[1][2] The "Z" group blocks the N-terminus, preventing aminopeptidase activity and directing specificity to endopeptidases that cleave the peptide bonds (typically Gly-Met or Gly-Gly).[1][2]

Successful assay performance relies on maintaining the substrate in a monomeric, non-oxidized state.[2] Improper solubilization in aqueous buffers often leads to micro-precipitation, resulting in erratic absorbance readings or baseline drift during HPLC analysis.[2]

Physicochemical Profile
PropertySpecification
Chemical Formula C₁₇H₂₃N₃O₆S
Molecular Weight ~397.45 g/mol
Solubility (Water) Poor / pH-dependent (Risk of precipitation < pH 6)
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethanol
pKa (C-terminus) ~3.6 (Carboxylic acid)
Stability Risk Methionine oxidation (Sulfoxide formation); Hydrolysis

Critical Considerations (The "Why" Behind the Protocol)

The Hydrophobic Effect & Co-Solvents

The N-terminal Carbobenzoxy (Z) group significantly increases the hydrophobicity of the peptide compared to free Gly-Gly-Met.[1][2] Attempting to dissolve this substrate directly in aqueous assay buffer (e.g., Tris-HCl or Tricine) often results in incomplete dissolution.[1][2]

  • Scientific Insight: A "cloud point" is often reached where the peptide forms colloidal aggregates.[1][2] These aggregates scatter light, interfering with UV/Vis detection (210–280 nm).[1][2]

  • Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.[1][2] DMSO disrupts secondary structure formation and ensures complete solvation of the hydrophobic Z-group before aqueous dilution.[1][2]

Methionine Oxidation

The thioether side chain of Methionine is highly prone to oxidation by atmospheric oxygen, forming Methionine Sulfoxide (Met(O)).[1][2]

  • Impact: Oxidized substrates often exhibit altered binding constants (

    
    ) and turnover numbers (
    
    
    ), invalidating kinetic data.[1][2]
  • Mitigation: Avoid vigorous vortexing which aerates the solution. Use degassed solvents and store under inert gas (Nitrogen/Argon) if possible.[1][2]

Protocol: Preparation of 50 mM Stock Solution

Reagents Required:

  • Z-Gly-Gly-Met-OH (Store at -20°C, desiccated).[1][2]

  • DMSO (Anhydrous, ACS Grade or higher, >99.9%).[1][2]

  • Precision analytical balance.[1][2]

Workflow Diagram

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPrepRawMaterialSolid Substrate(Z-Gly-Gly-Met-OH)WeighingWeighing(Ambient Temp)RawMaterial->Weighing EquilibrateSolvationPrimary Solvation(100% DMSO)Weighing->Solvation Add SolventQCVisual QC(Clarity Check)Solvation->QC Vortex GentlyQC->Solvation Particulates?StorageAliquot & Store(-20°C, Dark)QC->Storage Pass

Figure 1: Critical workflow for solubilizing hydrophobic Z-protected peptides. Note the emphasis on gentle vortexing to prevent oxidation.

Step-by-Step Procedure
  • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the peptide over time.[2]

  • Weighing: Weigh approximately 19.9 mg of Z-Gly-Gly-Met-OH.

    • Target: 50 mM concentration in 1 mL.[1][2]

    • Calculation:

      
      [1][2]
      
    • 
      [1][2]
      
  • Primary Solvation: Add 1.0 mL of Anhydrous DMSO to the vial.

    • Technique: Do not add buffer yet.[1][2] Add DMSO directly to the powder.[1][2]

    • Mixing: Swirl gently or vortex at low speed (avoid foaming).[1][2] Ensure no solid adheres to the walls.[1][2]

  • Visual Inspection: Hold the vial against a light source. The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, continue gentle agitation.[1][2]

  • Aliquotting: Divide the stock into small aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes.

    • Reasoning: Amber tubes protect from photo-oxidation.[1][2] Small aliquots prevent freeze-thaw cycles.[1][2][3]

  • Storage: Store at -20°C. Stable for 3–6 months.

Protocol: Preparation of Working Solution (Assay Ready)

Reagents Required:

  • 50 mM Stock Solution (thawed).[1][2]

  • Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, pH 7.5).[1][2]

Dilution Logic Diagram

This decision tree ensures the final assay condition favors enzyme activity while preventing substrate precipitation.[1][2]

DilutionLogicStock50 mM DMSO StockMixingDropwise Addition(Continuous Stirring)Stock->MixingBufferAssay Buffer(Pre-warmed 37°C)Buffer->MixingPrecipCheckCheck forPrecipitationMixing->PrecipCheckFinalConcFinal Substrate(0.5 - 2.0 mM)PrecipCheck->MixingCloudy?Increase Temp/VolPrecipCheck->FinalConcClear

Figure 2: Dilution strategy to mitigate the "solvent shock" that causes hydrophobic peptides to crash out of solution.

Procedure
  • Thaw: Thaw one aliquot of 50 mM stock at room temperature.

  • Buffer Prep: Pre-warm the Assay Buffer to 37°C.

    • Note: Calcium (CaCl₂) is often required for collagenase stability but can promote precipitation if phosphate buffers are used.[1][2] Use Tris, Tricine, or HEPES. [1][2]

  • Dilution: To prepare a 1 mM Working Solution (50x dilution):

    • Place 980 µL of Buffer in a tube.[1][2]

    • While vortexing gently, slowly add 20 µL of the DMSO stock.[2]

    • Crucial: Never add buffer to the DMSO stock; always add stock to the buffer.[1][2] This prevents high local concentrations of peptide that trigger aggregation.[1][2]

  • Final Solvent Concentration: This results in a 2% (v/v) DMSO concentration. Most metalloproteases tolerate up to 5% DMSO without significant activity loss.[1][2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Solvent Shock" / Hydrophobic aggregationWarm buffer to 37°C before mixing.[1][2] Increase DMSO % (up to 5%).
Baseline drift (UV) Micro-precipitation or bubblesDegas buffers.[1][2] Centrifuge working solution at 10,000 x g for 2 min before use.
Loss of Activity Methionine OxidationCheck stock age.[1][2] Verify storage was at -20°C. Prepare fresh stock.
Yellowing of Stock Photo-oxidationDiscard.[1][2] Store future stocks in amber tubes or wrapped in foil.

References

  • PubChem. (2025).[1][2] Benzyloxycarbonylglycine (Z-Gly) and Derivatives Chemical Properties. National Library of Medicine.[1][2] Available at: [Link][1][2]

Troubleshooting & Optimization

Technical Support Center: Z-Gly-Gly-Met-OH Stability and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Z-Gly-Gly-Met-OH. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, storage, and analysis of this methionine-containing peptide. Our goal is to ensure the integrity of your experiments by mitigating the common challenge of methionine oxidation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from the fundamental principles of methionine oxidation to practical, step-by-step protocols for storage, analysis, and stability testing.

I. Understanding Methionine Oxidation

FAQ 1: What is methionine oxidation and why is it a concern for my Z-Gly-Gly-Met-OH peptide?

Methionine, with its thioether side chain, is one of the most readily oxidized amino acid residues in peptides and proteins.[1] The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)), and further to methionine sulfone (Met(O₂)). This is not merely a chemical alteration; it introduces a significant change in the physicochemical properties of the peptide.

The key reasons for concern are:

  • Polarity Shift: The oxidation converts the nonpolar, hydrophobic methionine residue into the much more polar and hydrophilic methionine sulfoxide.[2] This can alter the peptide's solubility, its interaction with other molecules, and its chromatographic behavior.

  • Structural and Conformational Changes: The introduction of a bulky oxygen atom can disrupt the local secondary structure of the peptide. While Z-Gly-Gly-Met-OH is a short peptide and less likely to have a complex fold, the change can still affect its conformation and how it interacts with binding partners or receptors in biological assays.

  • Loss of Biological Activity: For many therapeutic peptides, methionine residues are crucial for biological function. Their oxidation can lead to a partial or complete loss of activity.

  • Analytical Complications: The presence of the oxidized form complicates analysis, leading to multiple peaks in HPLC and mass spectrometry, which can be misinterpreted as impurities from the synthesis.[3] In reverse-phase HPLC (RP-HPLC), the more polar methionine sulfoxide form typically elutes earlier than the native peptide.[4]

Diagram: The Methionine Oxidation Pathway

The following diagram illustrates the stepwise oxidation of the methionine residue.

MethionineOxidation cluster_conditions Accelerating Factors Met Methionine (Met) -S-CH₃ MetO Methionine Sulfoxide (Met(O)) -S(O)-CH₃ Met->MetO + Oxygen (e.g., H₂O₂, O₂, Light) MetO->Met - Oxygen (Enzymatic Reduction) MetO2 Methionine Sulfone (Met(O₂)) -S(O)₂-CH₃ MetO->MetO2 + Strong Oxidant (Irreversible) O2 Oxygen Light UV/Visible Light Temp Elevated Temperature Metals Metal Ions (Fe²⁺, Cu²⁺)

Caption: Oxidation pathway of methionine to sulfoxide and sulfone.

II. Storage and Handling Protocols

Proper storage is the first and most critical line of defense against methionine oxidation. The primary goal is to minimize exposure to oxygen, light, and elevated temperatures.

FAQ 2: What are the ideal storage conditions for lyophilized Z-Gly-Gly-Met-OH?

For maximum long-term stability, lyophilized (freeze-dried) peptides should be stored under the following conditions:

  • Temperature: Store at -20°C or, for optimal long-term preservation, at -80°C.[5]

  • Light: Keep the vial in a dark location, for example, within a sealed, opaque container or box.

  • Moisture: Store in a desiccator or a container with a desiccant to prevent moisture absorption, which can accelerate degradation.

  • Atmosphere: For peptides containing sensitive residues like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), it is best practice to backfill the vial with an inert gas like argon or nitrogen after each use to displace oxygen.[6]

FAQ 3: I need to use the peptide in solution. How should I prepare and store my stock and working solutions?

Peptides in solution are significantly more susceptible to degradation. Careful planning is essential.

Step-by-Step Protocol for Reconstitution and Aliquoting:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (preferably in a desiccator) for 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold peptide powder, which would accelerate degradation.

  • Solvent Selection:

    • Begin by attempting to dissolve a small test amount of the peptide in sterile, high-purity water.

    • If solubility is an issue, consult the peptide's characterization sheet. For neutral peptides, a small amount of an organic solvent like acetonitrile or DMSO may be needed first, followed by dilution with water. Caution: DMSO can itself be a source of oxidation for methionine and should be used with care.[7]

    • Use sterile buffers at a slightly acidic pH (e.g., pH 5-6) to prepare solutions, as this can enhance stability for many peptides, including those with methionine.[6][8]

  • Degassing the Solvent: Before reconstitution, sparge your chosen solvent (water or buffer) with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. This is a critical step for preventing oxidation in solution.[6]

  • Reconstitution: Add the degassed solvent to the vial to achieve your desired stock concentration (e.g., 1-10 mg/mL). Gently swirl or pipette to dissolve. Avoid vigorous vortexing, which can introduce oxygen and cause aggregation.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.

  • Storage of Solutions:

    • Short-term (1-7 days): Store aliquots at 2-8°C.

    • Long-term (weeks to months): Snap-freeze the aliquots and store them at -80°C.

Diagram: Decision Workflow for Peptide Storage

StorageWorkflow start Peptide Received (Lyophilized) long_term Long-Term Storage? (> 1 month) start->long_term store_lyo Store at -80°C Inert Gas, Dark, Desiccated long_term->store_lyo Yes use_now Prepare Stock Solution long_term->use_now No equilibrate Equilibrate Vial to RT in Desiccator use_now->equilibrate reconstitute Reconstitute in Degassed, Sterile Buffer (pH 5-6) equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot use_within_week Use within 1 week? aliquot->use_within_week store_sol_long Snap-Freeze & Store at -80°C store_sol_short Store at 2-8°C use_within_week->store_sol_long No use_within_week->store_sol_short Yes

Caption: Decision tree for optimal storage of Z-Gly-Gly-Met-OH.

III. Troubleshooting and Prevention Strategies

FAQ 4: My HPLC analysis shows a new, earlier-eluting peak. Is this methionine oxidation?

It is highly probable. Oxidation of methionine to methionine sulfoxide increases the polarity of the peptide, causing it to have a shorter retention time (elute earlier) on a reverse-phase HPLC column.[3][4] The mass of this new peak should also be 16 Da higher than the parent peptide when analyzed by mass spectrometry.

FAQ 5: Can I use antioxidants in my peptide solution?

Yes, but with caution. The choice and concentration of an antioxidant are critical.

  • Free Radical Scavengers: Antioxidants like Vitamin E (α-tocopherol) can be effective. They work by intercepting the free radicals that propagate oxidation.

  • Reducing Agents: L-ascorbic acid (Vitamin C) can act as a reducing agent, but its role is complex. In the presence of trace metal ions (like Fe³⁺ or Cu²⁺), ascorbic acid can paradoxically promote oxidation via Fenton-like chemistry.[9] Therefore, its use is only recommended in formulations where metal ions are strictly controlled, often through the use of a chelating agent.

  • Sacrificial Methionine: Adding free L-methionine to the buffer can act as a competitive substrate for oxidation, thereby protecting the methionine residue within your peptide.[10]

Antioxidant/ExcipientRecommended Concentration RangeMechanism of Action & Key Considerations
L-Methionine 10-25 mMActs as a sacrificial scavenger for oxidizing agents.[10] Very effective.
EDTA 0.01% - 0.1% (w/v)Chelates transition metal ions (Fe²⁺, Cu²⁺) that catalyze oxidation.[11] Highly recommended.
Ascorbic Acid 0.01% - 0.1% (w/v)Oxygen scavenger. Use only in combination with a chelating agent like EDTA to prevent pro-oxidant activity.[9]
α-Tocopherol (Vitamin E) 0.01% - 0.05% (w/v)Chain-breaking antioxidant. Often used in combination with ascorbic acid, which can regenerate it.[12] May require a co-solvent for solubility.

Expert Tip: The most robust strategy for solutions is often the combination of a slightly acidic buffer (pH 5-6), the addition of a chelating agent like EDTA, and purging with an inert gas.

IV. Analytical Methods for Detecting Oxidation

To ensure the quality of your peptide, a validated, stability-indicating analytical method is essential.[13][14]

Protocol 1: RP-HPLC Method for Quantifying Z-Gly-Gly-Met-OH Oxidation

This method is designed to separate the native Z-Gly-Gly-Met-OH from its more polar sulfoxide form.

  • Instrumentation: Standard HPLC or UHPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    22.0 95
    25.0 95
    26.0 5

    | 30.0 | 5 |

Procedure:

  • Prepare samples by diluting the peptide solution in Mobile Phase A.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Expected Result: A peak for Z-Gly-Gly-Met-OH (sulfoxide) will appear at an earlier retention time than the main peak for the native Z-Gly-Gly-Met-OH.

  • Quantification: The percentage of oxidation can be calculated based on the relative peak areas: % Oxidation = (Area of Sulfoxide Peak / (Area of Sulfoxide Peak + Area of Native Peptide Peak)) * 100

Protocol 2: LC-MS/MS for Confirmation of Oxidation

Mass spectrometry provides definitive confirmation of oxidation by detecting the characteristic mass shift.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters (Positive Ion Mode):

    • Scan Mode: Full MS scan and targeted MS/MS (or Product Ion Scan) of the parent ions.

    • Expected Parent Ions:

      • Native Peptide (Z-Gly-Gly-Met-OH): Calculate the expected m/z for [M+H]⁺.

      • Oxidized Peptide (Z-Gly-Gly-Met(O)-OH): Calculate the expected m/z for [M+H+16]⁺.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions for structural confirmation.

Procedure:

  • Run the sample using the LC-MS system.

  • Extract the ion chromatograms for the m/z values of both the native and the oxidized peptide.

  • Confirm that the peak eluting earlier in the chromatogram corresponds to the mass of the oxidized peptide (+16 Da).

  • Analyze the MS/MS fragmentation pattern to confirm the location of the modification on the methionine residue.

V. Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a peptide and for developing stability-indicating analytical methods.[16][17] These studies deliberately expose the peptide to harsh conditions to accelerate degradation.

Protocol 3: Forced Oxidation Study of Z-Gly-Gly-Met-OH

This protocol uses hydrogen peroxide to intentionally induce oxidation.

Materials:

  • Z-Gly-Gly-Met-OH solution (e.g., 1 mg/mL in water or a neutral buffer).

  • 3% (w/v) Hydrogen Peroxide (H₂O₂) solution.

  • Catalase solution (optional, for quenching the reaction).

  • HPLC system for analysis.

Procedure:

  • Sample Preparation: Prepare several vials of your peptide solution. Designate one as the unstressed control (T=0).

  • Stress Condition: To the other vials, add H₂O₂ to a final concentration of 0.1%. Gently mix.

  • Incubation: Store the vials protected from light at room temperature.

  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at each time point, you can add catalase to the aliquot to degrade the remaining H₂O₂. Alternatively, immediate dilution with the HPLC mobile phase will significantly slow the reaction.[18]

  • Analysis: Analyze the control and all stressed samples by the RP-HPLC method described in Protocol 1.

  • Data Interpretation: Plot the percentage of the native peptide remaining and the percentage of the oxidized form appearing over time. This will provide a kinetic profile of the degradation under oxidative stress.

Additional Forced Degradation Conditions:

To build a complete stability profile, consider these additional stress tests:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursPeptide bond cleavage
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursPeptide bond cleavage, deamidation
Thermal Stress Store solution at 50-70°C for 1-7 daysOxidation, aggregation, deamidation
Photostability Expose solution to light source per ICH Q1B guidelines[10][19]Photo-oxidation, fragmentation

By following these guidelines and protocols, you can significantly improve the stability of your Z-Gly-Gly-Met-OH peptide, ensuring the accuracy and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our scientific support team.

References
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]

  • Tep-2-purification-and-analysis-of-peptides-and-proteins. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Jadaun, G. P. S., et al. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor. Retrieved from [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (2007, February 7). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Walker, J. M. (Ed.). (n.d.). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. In The Proteomics Protocols Handbook. Humana Press. Retrieved from [Link]

  • Schaefer, J., et al. (2018). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC Europe, 31(10), 572-579. Retrieved from [Link]

  • Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen. (2023, June 25). iScience. Retrieved from [Link]

  • Li, S., et al. (1995). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research, 12(3), 348–355. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • Chen, B., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 154. Retrieved from [Link]

  • Das, B., et al. (2024). Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. Journal of Pharmaceutical and Biomedical Analysis, 247, 116248. Retrieved from [Link]

  • AMS Biopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Retrieved from [Link]

  • Assessing peptide stability under thermal stress conditions. (2024, October 15). News-Medical.net. Retrieved from [Link]

  • Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Schöneich, C. (2000). The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes. Archives of Biochemistry and Biophysics, 374(2), 265-272. Retrieved from [Link]

  • André, C., et al. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Retrieved from [Link]

  • Bobrowski, K., et al. (2014). Photosensitized Oxidation of Methionine-Containing Dipeptides. From the Transients to the Final Products. The Journal of Physical Chemistry B, 118(26), 7341–7352. Retrieved from [Link]

  • Long, D. A., et al. (1971). Peptide kinetics. Part 11.—Influence of divalent metal ions on rate of reaction of glycyl-glycine in the pH ranges 0.3–1.0 and 3.8–6.0. Transactions of the Faraday Society, 67, 1094-1103. Retrieved from [Link]

  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12). Retrieved from [Link]

  • Szabó, A., et al. (2022). Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques. International Journal of Molecular Sciences, 23(3), 1686. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

  • Wang, W. (2019). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 108(1), 7-18. Retrieved from [Link]

  • Request PDF. (2025, August 19). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. ResearchGate. Retrieved from [Link]

  • Martins, S. I. F. S., & van Boekel, M. A. J. S. (2005). Kinetics of the glucose/glycine Maillard reaction pathways: influences of pH and reactant initial concentrations. Food Chemistry, 92(3), 437-448. Retrieved from [Link]

  • Wang, W., & Singh, S. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Asoodeh, A., & Zavareh, S. (2021). Peptides Used for Heavy Metal Remediation: A Promising Approach. Molecules, 26(18), 5437. Retrieved from [Link]

  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. Retrieved from [Link]

  • Martins, S. I. F. S., & van Boekel, M. A. J. S. (2005). Kinetics of the glucose/glycine Maillard reaction pathways: influences of pH and reactant initial concentrations. Food Chemistry, 92(3), 437-448. Retrieved from [Link]

  • CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Park, J. B. (1981). Effect of amino acids, peptides and related compounds on the autooxidation of ascorbic acid. Journal of the Korean Chemical Society, 25(1), 41-48. Retrieved from [Link]

  • Peroxide Degradation: how to quench the reaction. (2007, October 10). Chromatography Forum. Retrieved from [Link]

  • Protein. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Vitamin C. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Behind the Beam: How Cosmetic Formulas Enhance Laser Prejuvenation Treatments. (2026, February 3). Cosmetics & Toiletries. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Tripet, B., et al. (2007). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. Journal of Biological Chemistry, 282(39), 28567–28578. Retrieved from [Link]

Sources

Technical Support Center: Z-Gly-Gly-Met-OH Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Precipitation and Stability in Aqueous Buffers

Executive Summary: The Solubility Paradox

Z-Gly-Gly-Met-OH (Carbobenzoxy-Glycyl-Glycyl-Methionine) presents a classic "amphiphilic conflict" in aqueous solution. While the peptide backbone (Gly-Gly) is polar, the N-terminal Benzyloxycarbonyl (Z) group is highly hydrophobic and aromatic, driving strong intermolecular


-

stacking. Furthermore, the C-terminal Methionine (Met) thioether side chain is susceptible to oxidation, which alters polarity and can lead to aggregation artifacts.

Users most frequently encounter precipitation when diluting organic stock solutions into aqueous buffers ("solvent shock") or when acidic pH suppresses the ionization of the C-terminal carboxyl group.

This guide provides a self-validating workflow to maintain Z-Gly-Gly-Met-OH in solution for enzymatic assays and biological applications.

The "Golden Standard" Dissolution Protocol

Stop. Do not attempt to dissolve this peptide directly in water or buffer. It will float, clump, or form a gelatinous precipitate that is nearly impossible to recover.

Step 1: Preparation of the Organic Stock (100x)

The Z-group requires an organic co-solvent to disrupt intermolecular hydrophobic bonds.

  • Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • Concentration: Prepare a stock at 10–50 mM .

  • Procedure:

    • Weigh the peptide powder.

    • Add DMSO dropwise.

    • Vortex vigorously for 30 seconds.

    • Validation: The solution must be crystal clear. If cloudy, sonicate for 10 seconds.

Step 2: The Aqueous Dilution (The Critical Step)

The transition from DMSO to water is where 90% of precipitation events occur.

  • Buffer Requirement: Use a buffered solution (PBS, Tris, HEPES) at pH 7.0–8.0 .

    • Why: You must ionize the C-terminal carboxylic acid (

      
      ) to provide electrostatic repulsion against the hydrophobic Z-group aggregation.
      
  • Method:

    • Place the aqueous buffer in a vortexing tube.

    • While vortexing the buffer , slowly pipette the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration

      
       (v/v) for cell-based assays, or 
      
      
      
      for enzymatic assays.
Visualizing the Workflow

SolubilityWorkflow cluster_0 Critical Control Point Powder Solid Peptide (Z-Gly-Gly-Met-OH) DMSO Anhydrous DMSO (Solvation of Z-group) Powder->DMSO Add Solvent Stock Clear Stock Solution (10-50 mM) DMSO->Stock Vortex/Sonicate Final Working Solution (Stable Micelles/Solute) Stock->Final Slow Addition (Vortexing) Precip PRECIPITATION (Aggregates) Stock->Precip Rapid Addition or Acidic pH Buffer Aqueous Buffer (pH > 7.0) Buffer->Final Diluent

Figure 1: The stepwise dissolution workflow. The "Critical Control Point" highlights where rapid changes in solvent polarity can cause irreversible precipitation.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "The solution turned cloudy immediately upon adding buffer."
  • Diagnosis: Solvent Shock . The hydrophobic Z-groups aggregated faster than the water could solvate the polar backbone.

  • Immediate Fix:

    • Add more DMSO (up to 10% total volume).

    • Sonicate for 30 seconds in a water bath.

    • Check pH.[1][2][3] If pH < 7.0, add small aliquots of dilute NaOH or Tris base to drive ionization.

Scenario B: "The peptide precipitated after 24 hours at 4°C."
  • Diagnosis: Temperature-Induced Solubility Drop . Hydrophobic interactions are temperature-dependent. Lowering the temperature decreases the solubility limit (saturation point).

  • Prevention:

    • Store working solutions at Room Temperature (RT) if used within 4 hours.

    • For long-term storage, store as frozen DMSO stock (-20°C), not as aqueous working solution.

Scenario C: "My enzymatic assay activity is dropping, but the solution looks clear."
  • Diagnosis: Methionine Oxidation .[4] The thioether in Methionine is oxidizing to Methionine Sulfoxide (Met(O)). This is common in aerated buffers or DMSO stocks stored improperly.

  • Mechanism:

    
    .
    
  • Fix:

    • Degas buffers before use.

    • Add a reducing agent: 0.5 mM DTT (Dithiothreitol) or TCEP to the buffer.

    • Note: DMSO itself is an oxidizing agent; store DMSO stocks under nitrogen or argon if possible.

Advanced Solubility Matrix

If the standard DMSO protocol fails (e.g., for very high concentration requirements >5 mM in aqueous), use the MCE Formulation Protocol adapted for Z-peptides.

ComponentRoleOrder of AdditionMax Final Conc.
1. DMSO Primary Solubilizer (Z-group)1st (Dissolve powder here)10%
2. PEG 300 Co-solvent / Stabilizer2nd (Add to DMSO stock)40%
3. Tween-80 Surfactant (Prevents aggregation)3rd 5%
4. Saline/Buffer Bulk Diluent4th (Add last)45%

Data Source: Adapted from MedChemExpress solubility protocols for Z-Gly-Gly-X substrates [1].

Mechanistic Insight: Why does this happen?

Understanding the molecular tug-of-war allows you to design better experiments.

Mechanism ZGroup Z-Group (N-Term) Hydrophobic/Aromatic Interaction Intermolecular Pi-Stacking ZGroup->Interaction Drives Aggregation Met Methionine (C-Term) Thioether (Redox Sensitive) Met->Interaction Oxidation alters polarity Carboxyl Carboxyl Group pKa ~ 3.5 Carboxyl->Interaction Prevents Aggregation (If Ionized pH > 4)

Figure 2: The structural forces governing Z-Gly-Gly-Met-OH solubility. The Z-group promotes aggregation via Pi-stacking, while the ionized carboxyl group provides necessary repulsion.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for Z-protected peptides than DMSO or DMF. It is more volatile and less effective at disrupting the aromatic stacking of the Z-group. Stick to DMSO or DMF.

Q: Is the Z-group removable in aqueous conditions? A: No. The Z (Cbz) group requires strong acid (HBr/Acetic Acid) or catalytic hydrogenation (


) to remove. It is stable in standard biological buffers.

Q: My assay cannot tolerate DMSO. What do I do? A: If your cells or enzymes are DMSO-sensitive:

  • Dissolve in 0.1 M NaOH (very small volume). The high pH instantly ionizes the C-terminus, improving solubility.

  • Rapidly dilute into your assay buffer (pH 7.4).

  • Warning: Z-Gly-Gly-Met-OH is relatively stable at high pH for short periods, but prolonged exposure to pH > 10 can cause racemization or hydrolysis.

References

  • MedChemExpress (MCE).Z-Gly-Gly-Arg-AMC Acetate Solubility & Handling Guidelines.

  • Sigma-Aldrich.Peptide Solubility Guidelines. (General principles of peptide charge, hydrophobicity, and solvent selection).

  • Biotage.How to handle peptides that contain methionine.

  • National Institutes of Health (NIH) / PMC.Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides.

Sources

Optimizing pH for Z-Gly-Gly-Met-OH protease digestion

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Protease Digestion through Precise pH Control: A Guide for Researchers

Welcome to our dedicated technical guide for scientists and drug development professionals. This resource provides in-depth, field-tested insights into optimizing the enzymatic digestion of the N-terminally protected tetrapeptide, Z-Gly-Gly-Met-OH. As Senior Application Scientists, we understand that achieving complete and reproducible peptide cleavage is paramount. The most critical, and often misunderstood, variable in this process is the reaction pH. This guide moves beyond simple protocol recitation to explain the fundamental principles governing pH optimization, empowering you to troubleshoot effectively and achieve robust results.

Frequently Asked Questions (FAQs)

Q1: I need to cleave Z-Gly-Gly-Met-OH. Which protease should I select and why?

A1: The selection of an appropriate protease is dictated by the primary structure of the peptide. Z-Gly-Gly-Met-OH has two key features: an N-terminal benzyloxycarbonyl (Z) group that blocks cleavage by aminopeptidases, and a C-terminal methionine residue.

Based on these characteristics, two primary candidates emerge:

  • Thermolysin (EC 3.4.24.27): An endopeptidase that preferentially cleaves peptide bonds on the N-terminal side of large, hydrophobic amino acids such as methionine.[1][2] It will therefore cleave the Gly-Met bond to yield Z-Gly-Gly and Met-OH.

  • Carboxypeptidase A (CPA) (EC 3.4.17.1): An exopeptidase that sequentially removes C-terminal amino acids, showing a strong preference for residues with bulky hydrophobic or aromatic side chains, including methionine.[3][4] CPA will cleave the Met-OH from the peptide, yielding Z-Gly-Gly-Met.

Your choice depends on the desired cleavage product. For internal cleavage, use Thermolysin. For C-terminal trimming, use Carboxypeptidase A.

Protease Enzyme Type Predicted Cleavage Site on Z-Gly-Gly-Met-OH Typical Optimal pH Range
Thermolysin Metallo-EndopeptidaseZ-Gly-Gly-| -Met-OH5.0 - 8.5[1]
Carboxypeptidase A Metallo-ExopeptidaseZ-Gly-Gly-Met-| -OH6.0 - 8.0[5]
Q2: What is the fundamental reason pH is so critical for protease activity?

A2: The effect of pH on enzyme activity is rooted in the ionization state of amino acid residues within the enzyme's active site and, to a lesser extent, the substrate itself.[6]

  • Catalytic Residues: Proteases rely on a precise arrangement of acidic and basic residues to perform catalysis (e.g., donating or accepting protons). For Carboxypeptidase A, the residue Glu-270 is critical for activating a water molecule to attack the peptide bond.[7] If the pH is too low (too acidic), this glutamate will be protonated (COOH) and unable to perform its function.

  • Substrate Binding: The charge of residues in the binding pocket influences the enzyme's ability to recognize and bind the substrate. For instance, the interaction between the substrate's free C-terminal carboxylate and Arg-145 in Carboxypeptidase A is a crucial electrostatic interaction for proper binding.[8]

  • Overall Enzyme Structure: Extreme pH values (either highly acidic or alkaline) can disrupt the network of ionic bonds that maintain the enzyme's three-dimensional structure, leading to irreversible denaturation and complete loss of activity.[6]

This relationship typically results in a bell-shaped curve when activity is plotted against pH, with a specific "optimal pH" where the enzyme functions most efficiently.[9]

.

G cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH cluster_high_ph High pH (Alkaline) Low_Enzyme Enzyme (Active Site Protonated) Low_Substrate Substrate Low_Enzyme->Low_Substrate Poor Binding / No Catalysis Optimal_Enzyme Enzyme (Correct Ionization) Optimal_Substrate Substrate Optimal_Enzyme->Optimal_Substrate Effective Binding ES_Complex Enzyme-Substrate Complex Products Products ES_Complex->Products Efficient Catalysis High_Enzyme Enzyme (Active Site Deprotonated) High_Substrate Substrate High_Enzyme->High_Substrate Poor Binding / No Catalysis

Caption: Effect of pH on Enzyme-Substrate Interaction.

Troubleshooting and Optimization Guide

Q3: My digestion with Thermolysin is incomplete. How can I optimize the pH?

A3: While Thermolysin is active over a broad pH range of 5.0 to 8.5, its peak activity can be substrate-dependent.[1][10] If you are experiencing incomplete cleavage, it is essential to perform a pH-rate profile experiment to determine the empirical optimum for Z-Gly-Gly-Met-OH. A common starting point for Thermolysin is pH 7.0-8.0.

Causality: Thermolysin is a metalloprotease requiring zinc for activity and calcium for stability.[11] The pH affects the coordination of the catalytic zinc ion and the ionization of key residues involved in stabilizing the transition state during peptide bond hydrolysis.

Q4: I am not seeing any cleavage with Carboxypeptidase A. What is a common pH-related issue?

A4: The most common issue is a pH outside its optimal range of approximately 6.0 to 8.0.[5] Carboxypeptidase A activity drops sharply at lower pH values. For example, at a pH below 6, the key catalytic residue Glu-270 becomes protonated and can no longer activate the water molecule required for hydrolysis.[7] Always verify the final pH of your reaction buffer after all components, including the substrate, have been added. We recommend a starting pH of 7.5, the pH at which the enzyme is often crystallized and structurally characterized.[8]

Q5: How do I design an experiment to find the precise optimal pH for my digestion?

A5: A pH-rate profile experiment is the gold standard. This involves setting up identical digestions across a range of pH values and measuring the extent of cleavage over time.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis & Determination A Prepare a series of buffers (e.g., pH 5.0 to 9.0 in 0.5 unit increments) C For each pH point, combine: - Buffer - Substrate Stock A->C B Prepare stock solutions of: - Z-Gly-Gly-Met-OH (Substrate) - Protease (Enzyme) B->C E Initiate reaction by adding Enzyme Stock to each tube simultaneously B->E D Equilibrate tubes to optimal temperature (e.g., 37°C) C->D D->E F Take aliquots at defined time points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench reaction in aliquots (e.g., add acid like TFA) F->G H Analyze aliquots by HPLC or LC-MS to quantify substrate and product(s) G->H I Calculate initial reaction rate for each pH value H->I J Plot Rate vs. pH to identify the optimal pH I->J

Sources

Technical Support Center: Optimizing Cleavage of Z-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for troubleshooting cleavage rates of Z-Gly-Gly-Met-OH.

Executive Summary & Diagnostic Triage

Z-Gly-Gly-Met-OH is a specialized tripeptide derivative primarily used as a model substrate for Carboxypeptidase Y (CPY) assays or as a probe for Cyanogen Bromide (CNBr) chemical cleavage efficiency.

Low cleavage rates are rarely due to a single factor. They typically stem from Methionine oxidation , pH/Solvent incompatibility , or Enzyme inactivation . Before proceeding, determine your specific experimental context:

ContextPrimary MechanismCritical Failure Point
Enzymatic Assay Hydrolysis by Carboxypeptidase Y (CPY)Met Oxidation: Sulfoxide formation prevents enzyme recognition.
Chemical Cleavage Cyanogen Bromide (CNBr) attack on MetAcid Concentration:

formic acid causes incomplete cleavage.[1]

Module A: Enzymatic Cleavage (Carboxypeptidase Y)

This is the most common application for Z-Gly-Gly-Met-OH. CPY releases the C-terminal Methionine.[2] If you observe low


 or 

, follow this diagnostic protocol.
The "Silent Killer": Methionine Oxidation

The thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide . CPY has a restrictive


 binding pocket; oxidized Methionine is sterically bulky and polar, drastically reducing binding affinity (

) and turnover (

).

Diagnostic Step: Perform a simplified HPLC or TLC check of your substrate stock.

  • Pure Substrate: Single peak/spot.

  • Oxidized Substrate: A secondary peak eluting earlier (more polar) than the main peak.

Corrective Action:

  • Storage: Store lyophilized powder at -20°C under Argon/Nitrogen.

  • Reduction: If oxidation is suspected, treat the stock with 10 mM DTT or mercaptoethanol prior to the assay (ensure the reducing agent does not inhibit your specific enzyme batch, though CPY is generally thiol-tolerant).

Solvent & Solubility Mismatch

The Z-group (Carbobenzoxy) renders the N-terminus hydrophobic, often requiring organic co-solvents. However, excessive solvent kills CPY activity.

  • The Trap: Dissolving the substrate in 100% DMSO and adding a large volume to the aqueous buffer.

  • The Fix:

    • Dissolve Z-Gly-Gly-Met-OH in DMSO to make a 100x stock.

    • Dilute into the reaction buffer such that the final DMSO concentration is

      
       .
      
    • Do not use Ethanol/Methanol if possible, as they can act as nucleophiles in transpeptidation reactions catalyzed by CPY.

pH Specificity

CPY activity is strictly pH-dependent.

  • Optimum: pH 6.5 (Phosphate or Citrate buffer).[3]

  • Failure Mode: At pH < 5.0, CPY undergoes a conformational change that favors amidase activity over peptidase activity, or simply loses stability.

  • Protocol Check: Ensure your buffer is 50 mM Sodium Phosphate, pH 6.5.

Visualizing the Enzymatic Failure Mode

The following diagram illustrates the kinetic pathway and where the blockage occurs during oxidation.

CPY_Mechanism Substrate Z-Gly-Gly-Met-OH (Substrate) Enzyme Carboxypeptidase Y (Active Site) Substrate->Enzyme Binding (High Affinity) Oxidized Z-Gly-Gly-Met(O)-OH (Oxidized Sulfoxide) Oxidized->Enzyme Steric Clash (No Binding) Complex ES Complex (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack Product1 Z-Gly-Gly-OH Complex->Product1 Hydrolysis Product2 L-Methionine Complex->Product2 Release

Figure 1: Mechanism of CPY hydrolysis and the inhibitory effect of Methionine oxidation.

Module B: Chemical Cleavage (Cyanogen Bromide)

If you are using Z-Gly-Gly-Met-OH to validate CNBr cleavage protocols (e.g., for proteomics or peptide mapping), "low cleavage" manifests as the retention of the intact peptide mass in Mass Spectrometry.

Acid Concentration Criticality

CNBr cleavage requires a low pH to protonate the carbonyl oxygen, facilitating the nucleophilic attack by the sulfur atom.

  • Common Error: Using 50% Formic Acid or dilute acetic acid.

  • Requirement: Use 70% Formic Acid or 0.1 M HCl in 6M Guanidine HCl.

  • Why: Insufficient acidity prevents the formation of the cyanosulfonium intermediate.

The Scavenger Effect

The cleavage reaction generates reactive intermediates (cyanates). If you have high concentrations of other nucleophiles (buffers with amines, thiols), they will quench the CNBr before it cleaves the Met bond.

  • Protocol: Perform the reaction in volatile acid (Formic/TFA) only. Avoid Tris or HEPES buffers.

Troubleshooting Matrix (FAQ Format)

SymptomProbable CauseVerification & Solution
No cleavage observed (Enzymatic) Enzyme InactivationTest: Run a control with Z-Phe-Leu-OH (Standard CPY substrate). If that fails, replace enzyme.
Slow cleavage rate (Enzymatic) Substrate OxidationTest: Mass Spec the substrate. If M+16 peak exists, substrate is oxidized. Fix: Pre-treat with reducing agent.[4]
Precipitate in reaction Solubility LimitFix: Z-peptides are hydrophobic. Increase DMSO to 2-5% or lower substrate concentration to

mM.
Incomplete Cleavage (CNBr) Acid too weakFix: Increase Formic Acid concentration to 70%. Ensure reaction runs for 18-24h in the dark.
Yellowing of Solution (CNBr) Bromine formationFix: Use fresh CNBr. Old CNBr releases

, which causes side reactions (tyrosine bromination) rather than cleavage.

Validated Protocol: CPY Activity Assay with Z-Gly-Gly-Met-OH

Objective: Quantify cleavage rate via Ninhydrin detection of released Methionine.

  • Preparation:

    • Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 6.5.[3]

    • Substrate Stock: 50 mM Z-Gly-Gly-Met-OH in 100% DMSO.

    • Enzyme: Dilute CPY to 0.1 mg/mL in water (freshly prepared).

  • Reaction:

    • Mix 980 µL Buffer + 20 µL Substrate Stock (Final: 1 mM).

    • Equilibrate at 25°C for 5 minutes.

    • Add 10 µL Enzyme solution to initiate.[5]

  • Quantification (Ninhydrin Method):

    • At

      
       min, remove 100 µL aliquots.
      
    • Add to 1.0 mL Ninhydrin reagent.[3]

    • Boil for 15 min, cool, and read

      
      .
      
    • Calculation: Compare against an L-Methionine standard curve.

Self-Validation Check:

  • Blank Control: Run the assay without enzyme. Absorbance should remain near zero. If it rises, your substrate is chemically unstable or contaminated with free amine.

  • Positive Control:[4] Use Z-Phe-Leu-OH. CPY cleaves Leu faster than Met. If Leu cleavage is fast but Met is slow, the issue is specific to the Z-Gly-Gly-Met-OH substrate (likely oxidation).

References

  • Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from Yeast: Large Scale Preparation and the Characterization of the Substrate Specificity. Journal of Biological Chemistry. Retrieved from [Link]

  • Gross, E., & Witkop, B. (1962). Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease. Journal of Biological Chemistry. Retrieved from [Link]

  • Breddam, K. (1986). Serine Carboxypeptidases. A Review. Carlsberg Research Communications. Retrieved from [Link]

Sources

Technical Support Center: Stability of Z-Gly-Gly-Met-OH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for Z-Gly-Gly-Met-OH. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for using this peptide in cell culture applications. We understand that experimental success hinges on the stability and integrity of your reagents. This guide offers a comprehensive overview of the potential stability challenges, troubleshooting strategies, and validated protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions our team receives regarding the use of Z-Gly-Gly-Met-OH in a laboratory setting.

Q1: What is Z-Gly-Gly-Met-OH and what are its primary stability concerns in cell culture?

Z-Gly-Gly-Met-OH is a protected tripeptide composed of Glycine, Glycine, and Methionine, with a benzyloxycarbonyl (Z) group protecting the N-terminus. While the peptide backbone itself is relatively stable, the core vulnerability lies with the C-terminal methionine (Met) residue. The thioether side chain of methionine is highly susceptible to oxidation, which is the primary degradation pathway in a typical cell culture environment.[1] A secondary concern, common to all peptides, is hydrolysis of the peptide bonds, though this occurs at a slower rate under physiological pH and temperature.[2]

Q2: What specific components in my cell culture media can cause the peptide to degrade?

Cell culture media are a complex mixture of components that can create a challenging environment for a sensitive peptide.[3] Key instigators of degradation include:

  • Reactive Oxygen Species (ROS): Cells, as a natural part of their metabolism, produce ROS which can readily oxidize the methionine residue.[4]

  • Dissolved Oxygen: Standard culture conditions (atmospheric oxygen) provide sufficient oxygen for spontaneous, non-enzymatic oxidation.

  • Trace Metal Ions: Basal media and serum supplements can contain trace amounts of metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation reactions.

  • Light Exposure: UV light can accelerate oxidative processes.[5]

  • pH Shifts: While most media are buffered to ~pH 7.4, cellular metabolism can cause local pH changes that may increase the rate of hydrolysis.[6]

  • Enzymatic Degradation: If using a serum-containing medium, proteases and peptidases present in the serum can cleave the peptide bonds, though the N-terminal Z-group offers some protection.

Q3: How should I prepare and store stock solutions of Z-Gly-Gly-Met-OH to maximize its shelf-life?

Proper preparation and storage are critical to preventing premature degradation.

  • Storage of Lyophilized Powder: The peptide is most stable as a lyophilized powder. For long-term storage, keep it at -20°C or -80°C, protected from light and moisture.[2]

  • Solvent Selection: For preparing stock solutions, we recommend using anhydrous, research-grade dimethyl sulfoxide (DMSO). DMSO is a non-aqueous solvent that minimizes hydrolysis and is generally well-tolerated by most cell lines at low final concentrations (<0.5%).

  • Stock Solution Storage: Once dissolved, aliquot the stock solution into single-use volumes in low-protein-binding tubes and store immediately at -80°C.[7] This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and cause peptide aggregation.[5] The working solution should be prepared fresh from the stock for each experiment.[7]

Troubleshooting Guide: Investigating Peptide Instability

Use this guide when you suspect peptide degradation may be affecting your experimental outcomes.

Problem / Observation Potential Cause Recommended Action & Rationale
Loss of biological activity or inconsistent results between experiments. Peptide Degradation. The most common culprit is the oxidation of the methionine residue, which alters the peptide's structure and can abolish its function.1. Verify Stock Integrity: Thaw a fresh, single-use aliquot of your -80°C stock solution for your next experiment. If results are restored, your previous working solutions were likely compromised. 2. Perform a Stability Study: Use the HPLC protocol outlined below (Protocol 2) to quantify the percentage of intact peptide remaining in your specific cell culture medium over your experimental timeframe (e.g., 24, 48, 72 hours). This provides definitive data on the peptide's stability under your exact conditions.
A new, more polar peak appears in my RP-HPLC analysis over time. Methionine Oxidation. Oxidation of methionine to methionine sulfoxide (Met-O) introduces a polar sulfinyl group, causing it to elute earlier than the parent peptide on a reverse-phase (RP) column. A further oxidation to methionine sulfone is also possible.1. Confirm by Mass Spectrometry (LC-MS): The mass of the new peak should correspond to the parent peptide +16 Da (for sulfoxide) or +32 Da (for sulfone). This is the gold standard for confirming oxidative degradation.[8] 2. Implement Preventative Measures: See the "Proactive Stability Measures" section below for strategies to mitigate oxidation.
The pH of my stock solution (if aqueous) is acidic or basic. Hydrolysis. Peptide bonds are most stable around pH 4-6. Extreme pH values significantly accelerate hydrolysis, cleaving the peptide backbone.1. Use Aprotic Solvents: Prepare stock solutions in anhydrous DMSO instead of aqueous buffers whenever possible. 2. Buffer Appropriately: If an aqueous stock is unavoidable, use a stable buffer system (e.g., citrate) at a pH known to be optimal for peptide stability. Avoid prolonged storage in solution.[2]
In-Depth Analysis of Degradation Pathways

A fundamental understanding of the chemical degradation mechanisms is essential for designing robust experiments.

Primary Pathway: Methionine Oxidation

The sulfur atom in the methionine side chain is electron-rich, making it a prime target for oxidation. This process occurs in a stepwise manner, first forming methionine sulfoxide and potentially progressing to methionine sulfone. Both modifications alter the size, polarity, and hydrogen-bonding capacity of the side chain, which can drastically impact biological activity.

Met Z-Gly-Gly-Met-OH (Methionine) MetO Z-Gly-Gly-Met(O)-OH (Methionine Sulfoxide) Met->MetO + [O] (ROS, O₂, metal ions) MetO2 Z-Gly-Gly-Met(O2)-OH (Methionine Sulfone) MetO->MetO2 + [O] (Strong Oxidants)

Sources

Identifying impurities in commercial Z-Gly-Gly-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Identifying Impurities in Commercial Z-Gly-Gly-Met-OH

Welcome to the technical support guide for Z-Gly-Gly-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in commercial batches of this protected tripeptide. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I should expect in my commercial Z-Gly-Gly-Met-OH, and where do they come from?

A1: Impurities in synthetic peptides like Z-Gly-Gly-Met-OH typically arise from the synthesis process itself, subsequent cleavage and purification steps, or degradation during storage.[1] Given the specific sequence (Z-Gly-Gly-Met-OH), the primary impurities to anticipate fall into three main categories:

  • Methionine-Related Impurities: The thioether side chain of methionine is highly susceptible to oxidation.[2][3] This is the most common modification you will likely encounter.

    • Methionine Sulfoxide (+16 Da): Oxidation of the sulfur atom to a sulfoxide is a frequent event, often accelerated by exposure to air or trace oxidizing agents.[4][5][6]

    • S-Alkylation (e.g., S-tert-butylation): During the final acidolytic cleavage from the synthesis resin (typically with Trifluoroacetic Acid, TFA), reactive cations generated from protecting groups can alkylate the methionine side chain.[3][7]

  • Process-Related Impurities: These are byproducts of the Solid-Phase Peptide Synthesis (SPPS) method used to create the peptide.[8][9][10]

    • Deletion Sequences (-75 Da for Gly, -131 Da for Met): Failure of an amino acid to couple to the growing peptide chain results in a sequence missing that residue (e.g., Z-Gly-Met-OH).[5][11][12] This can be due to steric hindrance or incomplete activation during the coupling step.[5]

    • Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete synthesis cycles.[1]

    • Racemization: The conversion of the L-methionine to its D-isomer can occur during the activation step of peptide coupling.[13][14][15] While Glycine is achiral, methionine is not, making this a potential, albeit harder to detect, impurity.

  • Degradation Products: These impurities form during storage or handling.

    • Hydrolysis Products: Cleavage of the peptide bonds can occur, especially if the material is exposed to strong acidic or basic conditions, resulting in smaller fragments like Z-Gly-Gly-OH or free amino acids.[8][16]

The following table summarizes the most probable impurities and their expected mass difference from the parent molecule.

Impurity TypeSpecific ImpurityMass Shift (Da) from Parent PeptideCommon Cause
Oxidation Methionine Sulfoxide (Met(O))+16.0Exposure to atmospheric oxygen, oxidizing agents.[2][4][6]
Process-Related Deletion of Glycine-57.05Incomplete coupling during SPPS.[5]
Process-Related Deletion of Methionine-131.04Incomplete coupling during SPPS.[5]
Process-Related S-tert-butylation of Met+56.06Side reaction during TFA cleavage.[3]
Degradation Hydrolysis (cleavage of Met)-148.05Exposure to strong acid/base.[8]
Q2: My initial HPLC analysis shows the main peak for Z-Gly-Gly-Met-OH, but also several smaller, adjacent peaks. What is my first step to identify them?

A2: The first and most powerful step is to couple your High-Performance Liquid Chromatography (HPLC) system to a Mass Spectrometer (MS).[17][18] An LC-MS analysis provides the mass-to-charge ratio (m/z) of the molecules eluting in each peak, which is the most critical piece of information for preliminary impurity identification.

Causality: HPLC separates compounds based on their physicochemical properties (like hydrophobicity in reversed-phase HPLC), but it doesn't reveal their identity.[19] Structurally similar impurities, such as a deletion sequence or an oxidized form, will often elute very close to the parent peptide.[1] Mass spectrometry provides the molecular weight data needed to distinguish them. For example, an oxidized peptide will have a mass 16 Da higher than the parent peptide.[6] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing you to confirm the elemental composition of an impurity and increasing confidence in its identification.[20]

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Data Interrogation cluster_2 Phase 3: Confirmation A Commercial Z-Gly-Gly-Met-OH Sample B Perform RP-HPLC-MS Analysis A->B C Obtain Chromatogram (UV) and Total Ion Chromatogram (TIC) B->C D Extract Mass Spectra for Each Peak C->D E Calculate Mass Difference (Δm) Between Impurity and Parent Peptide D->E F Hypothesize Impurity Identity (e.g., +16 Da = Oxidation) E->F G Perform Targeted MS/MS on Hypothesized Impurities F->G H Analyze Fragmentation Pattern to Confirm Structure G->H I Impurity Identified H->I

Caption: Initial workflow for identifying unknown peaks in a peptide sample.

Q3: My mass spectrometry data shows a prominent peak with a mass of +16 Da relative to the main product. How can I definitively confirm this is Methionine Sulfoxide?

A3: A +16 Da mass shift is the classic signature of oxidation, and in this peptide, the methionine residue is the only candidate.[4][6] While this is strong evidence, definitive confirmation requires a more detailed structural analysis, which can be achieved through two complementary approaches: Tandem Mass Spectrometry (MS/MS) and a Forced Degradation Study .

1. Tandem Mass Spectrometry (MS/MS) Analysis: MS/MS is a technique where you select an ion of a specific m/z (the "+16 Da impurity" in this case), fragment it, and then analyze the masses of the resulting fragments.[11] The fragmentation pattern provides structural information.

  • Causality: When an oxidized methionine-containing peptide is fragmented, it produces a characteristic "neutral loss" of 64 Da, corresponding to the loss of methanesulfenic acid (CH₃SOH) from the oxidized side chain.[6] The parent, non-oxidized peptide will not show this specific loss. Observing this 64 Da loss from your +16 Da impurity peak is a robust confirmation of methionine sulfoxide.

2. Forced Degradation Study: This involves intentionally stressing a sample of your peptide to induce degradation and then analyzing the results.[21][22]

  • Causality: By exposing your high-purity Z-Gly-Gly-Met-OH to a known oxidizing agent (like hydrogen peroxide), you can intentionally generate the methionine sulfoxide derivative.[16] If the peak you generate in your forced degradation study has the same retention time and mass spectrum (including the MS/MS fragmentation pattern) as the unknown impurity in your commercial sample, you have unequivocally identified it.[23] This approach helps build a stability-indicating analytical method.[21]

  • Prepare Stock Solution: Dissolve ~1 mg of your Z-Gly-Gly-Met-OH standard in 1 mL of water or a suitable buffer to create a 1 mg/mL stock solution.

  • Prepare Reagents: Prepare a 0.3% (v/v) solution of hydrogen peroxide (H₂O₂).

  • Stress Condition: Mix 100 µL of the peptide stock solution with 10 µL of the 0.3% H₂O₂ solution.

  • Incubation: Let the mixture react at room temperature for 1-4 hours. It's often useful to take time points (e.g., 0, 1, 2, 4 hours) to monitor the progression of the oxidation.

  • Quench Reaction (Optional but Recommended): To stop the reaction, you can add an excess of a quenching agent like free methionine.

  • Analysis: Analyze the stressed sample using the same LC-MS/MS method as your original sample. Compare the retention time and fragmentation pattern of the newly formed +16 Da peak with the impurity .

Q4: My mass spectrometry data shows peaks corresponding to shorter peptide sequences (e.g., mass of Z-Gly-Met-OH). What are these, and how can I be sure?

A4: Peaks with masses corresponding to sequences missing one or more amino acids are almost certainly deletion sequences .[5][11] These are common byproducts of SPPS where a coupling reaction failed to go to completion.[5] For your peptide, the most likely deletion products would be:

  • des-Gly(2)-(Z-Gly-Met-OH): A glycine was missed during synthesis.

  • des-Met(3)-(Z-Gly-Gly-OH): The final methionine was not coupled.

Confirmation via MS/MS: Just as with oxidation, MS/MS is the key to confirmation. The fragmentation pattern of a peptide is highly dependent on its amino acid sequence.

  • Causality: During MS/MS, peptides primarily fragment at the peptide bonds, producing a series of 'b' and 'y' ions. By mapping the observed fragment ions, you can reconstruct the sequence. If you select the impurity peak corresponding to the mass of Z-Gly-Met-OH for fragmentation, the resulting b- and y-ion series will match the theoretical fragmentation of that specific sequence, confirming the absence of the second glycine residue. This process, known as peptide mapping or sequencing, provides definitive proof of the impurity's structure.[24]

Caption: MS/MS fragmentation patterns differ for parent vs. deletion sequences.

Q5: Can NMR spectroscopy be used to identify impurities in my peptide sample?

A5: Yes, absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is an extremely powerful technique for structure elucidation and can provide information that is orthogonal and complementary to mass spectrometry.[17][25]

  • Causality: While MS provides molecular weight and fragmentation data, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[26] This allows for the unambiguous determination of a molecule's 3D structure and can be used to identify and quantify impurities, even those that have the same mass (isomers).[25]

How NMR Helps:

  • Structural Confirmation: A full set of 2D NMR experiments (like COSY, HSQC, HMBC) can be used to assign every proton and carbon signal in the main Z-Gly-Gly-Met-OH molecule, confirming its structure without doubt.[27]

  • Identifying Isomers: NMR is particularly adept at distinguishing between isomers, such as the D-Met and L-Met forms of the peptide, which are indistinguishable by standard MS.[25] This is critical for assessing racemization.

  • Quantification (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of the peptide and the concentration of specific impurities without needing a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei.

  • Detecting Unexpected Modifications: NMR can reveal subtle changes, such as modifications to the Z-protecting group or other structural rearrangements that might not be obvious from MS data alone.

For routine quality control, LC-MS is faster and more common. However, for comprehensive characterization, reference standard qualification, or troubleshooting a particularly complex impurity profile, NMR is an invaluable tool.[26][28]

Q6: How should I properly handle and store my Z-Gly-Gly-Met-OH to minimize the formation of new impurities?

A6: Proper handling and storage are critical to maintaining the integrity of your peptide. The primary concern for Z-Gly-Gly-Met-OH is preventing oxidation of the methionine residue.

  • Storage:

    • Temperature: Store the lyophilized (powder) peptide at -20°C or, for long-term storage, at -80°C.[5]

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible, and in a tightly sealed, desiccated container to protect from moisture and oxygen.

  • Handling:

    • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the peptide powder.

    • In Solution: Peptides are generally less stable in solution than in their lyophilized form.

      • Prepare solutions fresh for each experiment if possible.

      • If you must store solutions, use sterile, oxygen-free buffers. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

      • Avoid high pH (basic) solutions, which can accelerate oxidation and other degradation pathways.

By following these guidelines, you can significantly reduce the rate of degradation and ensure the reliability and reproducibility of your experiments.

References
  • Investigation of Impurities in Peptide Pools. (2025). ResearchGate. [Link]

  • Investigation of Impurities in Peptide Pools. (2021). MDPI. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. [Link]

  • Impurity profiling in peptides: Why It Matters in Drug Development. (2025). ResolveMass. [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]

  • Impurity Profiling Service. (n.d.). SB-PEPTIDE. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Aapptec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (2008). PMC - NIH. [Link]

  • Mass Spectrometry and Glycomics. (2009). PMC - NIH. [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. (2019). ACS Omega. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. (2006). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2021). PMC - NIH. [Link]

  • How to handle peptides that contain methionine. (2023). Biotage. [Link]

  • Chemical degradation mechanism of peptide therapeutics. (2023). ResearchGate. [Link]

  • High performance chromatography-mass spectrometry (HPLC-MS) Based Lipid Metabolite Profiling of Acromegaly. (2020). ResearchGate. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1996). ACS Publications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. [Link]

  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (2018). PubMed. [Link]

  • Supporting Information. (n.d.). Digital CSIC. [Link]

  • Oxidation of methionine peptides by Fenton systems. (1998). RSC Publishing. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing. [Link]

  • Agilent LC-MS Released Glycan Workflow. (2021). YouTube. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC - NIH. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Springer. [Link]

  • An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study. (2017). PubMed. [Link]

  • Structure Elucidation & NMR. (n.d.). Hypha Discovery. [Link]

  • Site- and conformer-specific reaction dynamics of glycine with the hydroxyl radical. (2021). ResearchGate. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025). ResearchGate. [Link]

  • Methionine. (n.d.). Wikipedia. [Link]

  • Structure Elucidation. (n.d.). AMRI. [Link]

  • Impurity Profiling and Structure Elucidation via ACD/Labs. (2024). YouTube. [Link]

  • Solution-phase Synthesis of the Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH and Its Use for Inhibitor and Amine Substrate Characterisation. (2020). PubMed. [Link]

  • 18.2: Reactions of Amino Acids. (2022). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Z-Gly-Gly-Met-OH: The Precision Standard for Methionine Oxidation Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Z-Gly-Gly-Met-OH (Cbz-Gly-Gly-Met-OH) as a specialized standard for mass spectrometry, specifically designed for monitoring methionine oxidation and protease activity .

Content Type: Publish Comparison Guide Audience: Senior Application Scientists, Bioanalytical Chemists, and QA/QC Managers in Biopharma.

Executive Summary: The Role of Z-Gly-Gly-Met-OH

In the development of biologics (monoclonal antibodies, ADCs), methionine oxidation is a critical quality attribute (CQA) that affects product stability and potency. While complex peptides like Angiotensin II are often used as surrogates, they introduce spectral complexity and high costs.

Z-Gly-Gly-Met-OH (Carbobenzyloxy-Glycyl-Glycyl-Methionine) serves as a superior System Suitability Standard . Its N-terminal protection (Z-group) confers three distinct advantages:

  • Enhanced Hydrophobicity: Ensures retention on C18 columns, unlike the hydrophilic unprotected tripeptide.

  • Simplified Fragmentation: Produces a clean MS/MS spectrum focused on the methionine side chain, ideal for quantifying oxidation states (Met vs. Met-Sulfoxide).

  • Enzymatic Specificity: Acts as a defined substrate for metalloprotease activity assays (e.g., Carboxypeptidase Y), allowing dual-use validation.

Technical Specifications & Product Profile

FeatureSpecification
Chemical Name N-Carbobenzyloxy-Glycyl-Glycyl-L-Methionine
Sequence Z-Gly-Gly-Met-OH
Formula C₁₇H₂₃N₃O₆S
Molecular Weight 397.45 g/mol
Monoisotopic Mass 397.1308 Da
Target Ion [M+H]⁺ 398.1381 m/z
Oxidized Ion [M+O+H]⁺ 414.1330 m/z (+15.9949 Da shift)
Solubility Soluble in Methanol, DMSO; slightly soluble in water (requires organic co-solvent).[1]
CAS Number 75501-70-1

Comparative Analysis: Z-GGM-OH vs. Alternatives

The following analysis compares Z-Gly-Gly-Met-OH against the industry-standard Angiotensin II and the unprotected H-Gly-Gly-Met-OH precursor.

Table 1: Performance Comparison of Oxidation Standards
MetricZ-Gly-Gly-Met-OH (Recommended)Angiotensin II (Traditional)H-Gly-Gly-Met-OH (Unprotected)
Spectral Complexity Low: Dominant y-ions; clear neutral loss of CH₃SOH (64 Da).High: Multiple charge states (+2, +3); complex internal fragmentation.Medium: Simple, but poor ionization efficiency in RPLC.
LC Retention (C18) Optimal: Elutes in 15–25% B (organic). Sharp peak shape.Good: Elutes in 20–30% B. Broad peaks common.Poor: Elutes near void volume; prone to ion suppression.
Oxidation Specificity High: Single Met residue; no competing oxidizable residues (Trp, Tyr).Medium: Contains Tyr/His which can undergo side-reactions.High: Single Met, but difficult to separate from salts.
Cost Efficiency High: Synthetic tripeptide, scalable.Low: Expensive biological standard.High: Very cheap, but analytically inferior.
Stability High: Z-group prevents N-terminal degradation (aminopeptidases).Moderate: Susceptible to non-specific proteolysis.Low: Rapidly degraded in biological matrices.
Expert Insight: Why the "Z" Group Matters

The Carbobenzyloxy (Z) group is not merely a protecting group; it is a chromatographic handle . Unprotected Gly-Gly-Met is too polar for standard peptide mapping gradients (0.1% Formic Acid/Acetonitrile), often eluting with salt fronts where ionization is suppressed. The Z-group adds sufficient hydrophobicity to shift retention into the stable gradient region, ensuring reproducible quantification of the Met/Met-Oxide ratio.

Experimental Protocol: Forced Oxidation Assay

Objective: Validate LC-MS system capability to detect Methionine oxidation using Z-GGM-OH.

Reagents
  • Stock Solution: 1 mg/mL Z-Gly-Gly-Met-OH in 50:50 Methanol/Water.

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂).

  • Quench: 1 M Methionine or Dimethyl Sulfide (DMS).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Preparation: Dilute Stock to 10 µM in Mobile Phase A.

  • Induction: Add H₂O₂ to a final concentration of 0.1%. Incubate at RT for 30 minutes.

  • Quenching: Add excess Methionine (10 mM) to stop the reaction.

  • Analysis: Inject 5 µL onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 40% B over 10 minutes.

Data Interpretation
  • Native Peak: 398.14 m/z.

  • Oxidized Peak (Sulfoxide): 414.13 m/z (Elutes ~1-2 min earlier than native due to increased polarity of S=O).

  • Over-Oxidized Peak (Sulfone): 430.13 m/z (+32 Da).

Visualization of Mechanisms

Figure 1: Methionine Oxidation Monitoring Workflow

This diagram illustrates the logical flow from sample preparation to MS data interpretation, highlighting the critical mass shifts.

OxidationWorkflow Stock Z-Gly-Gly-Met-OH (Stock) Oxidation Forced Oxidation (+0.1% H2O2) Stock->Oxidation Incubate 30 min LC LC Separation (C18 Column) Oxidation->LC Inject Sample MS High-Res MS Detection LC->MS ESI (+) Result1 Native Met m/z 398.14 (RT: 8.5 min) MS->Result1 Unoxidized Result2 Met-Sulfoxide m/z 414.13 (RT: 7.2 min) MS->Result2 +16 Da Shift (Earlier Elution)

Caption: Workflow for using Z-Gly-Gly-Met-OH to validate oxidation detection. Note the characteristic retention time shift of the sulfoxide species.

Figure 2: MS/MS Fragmentation Pathway

Understanding the fragmentation allows for confirmation of the oxidation site. The "Z" group remains stable, while the Methionine side chain exhibits characteristic neutral losses.

Fragmentation Precursor Precursor Ion [Z-Gly-Gly-Met+H]+ m/z 398.1 b2 b2 Ion [Z-Gly-Gly]+ m/z 251.1 Precursor->b2 Peptide Bond Break y1 y1 Ion [Met+H]+ m/z 150.1 Precursor->y1 Peptide Bond Break NL Neutral Loss [M - CH3SOH]+ (Oxidized Specific) Precursor->NL Met-Oxide Characteristic (-64 Da)

Caption: Key diagnostic ions for Z-Gly-Gly-Met-OH. The neutral loss of methanesulfenic acid (64 Da) is the hallmark of methionine sulfoxide in MS/MS.

References

  • National Institutes of Health (NIH). (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Radiation Chemical Studies of Gly-Met-Gly in Aqueous Solution: Monitoring Oxidation Products. Retrieved from [Link]

  • Chromatography Online. (2018). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

A Researcher's Guide to the Predicted Cross-Reactivity of Z-Gly-Gly-Met-OH with Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers navigating the complex landscape of protease activity, understanding the specificity of a peptide substrate is paramount. The tripeptide Z-Gly-Gly-Met-OH, while a specific chemical entity, exists within a broader class of molecules used to probe enzyme active sites. This guide provides a predictive analysis of its cross-reactivity with major serine protease families, grounded in the fundamental principles of enzyme-substrate recognition. In the absence of extensive published data for this specific molecule, we will deconstruct its components, analyze the binding preferences of key proteases, and present a robust, self-validating experimental protocol to empirically determine its interaction profile.

Deconstructing the Substrate: Z-Gly-Gly-Met-OH

The potential interaction of Z-Gly-Gly-Met-OH with a protease is dictated by the sum of its parts. Each component plays a distinct role in how it fits within an enzyme's active site.

  • N-Terminal Z-Group (Carboxybenzyl): This bulky, hydrophobic group protects the N-terminus of the peptide. In the context of protease binding, it will primarily interact with sub-pockets outside of the core specificity-determining sites (e.g., S3 or S4). Its presence can influence overall binding affinity through hydrophobic interactions but is less critical for determining which proteases will cleave the peptide.

  • P3 & P2 Residues (Gly-Gly): The peptide backbone binds to the enzyme in a canonical beta-sheet conformation. The P-positions (P3, P2, P1) refer to the amino acids on the N-terminal side of the scissile bond. In this case, two glycine residues occupy the P3 and P2 positions. Glycine's lack of a side chain provides maximal conformational flexibility.[1] This flexibility can be a double-edged sword: it allows the peptide to adapt to various active site topographies but offers minimal specific interactions to anchor it productively in the S3 and S2 pockets of the protease.

  • P1 Residue (Methionine): The P1 residue is the single most important determinant of specificity for most serine proteases, as its side chain fits into the S1 specificity pocket of the enzyme.[2][3] Methionine possesses a large, uncharged, hydrophobic side chain containing a flexible thioether group. This chemical feature is the primary key for predicting which proteases will recognize this peptide.

  • Scissile Bond: The peptide bond targeted for cleavage is located immediately C-terminal to the P1 Methionine residue.

Below is a diagram illustrating the standard nomenclature for protease-substrate interactions.

G S4 S4 S3 S3 S2 S2 S1 S1 S1p S1' S2p S2' P4 P4 P4->S4 P3 P3 Z-Gly P3->S3 P2 P2 Gly P2->S2 P1 P1 Met P1->S1 P1p P1' P1p->S1p P2p P2' P2p->S2p

Caption: Workflow for the protease cross-reactivity kinetic assay.
Step-by-Step Procedure (Direct Assay)
  • Reagent Preparation:

    • Prepare stock solutions of each protease (e.g., 1 mg/mL) in an appropriate buffer and store on ice.

    • Prepare a 10 mM stock solution of the fluorogenic substrate Z-Gly-Gly-Met-AMC in DMSO.

    • Prepare working solutions of proteases in the assay buffer. The final concentration should be determined empirically, but a starting point of 10-100 nM is common.

    • Prepare a working solution of the substrate in assay buffer. A typical final concentration is 10-100 µM.

  • Assay Setup (96-well plate):

    • Design the plate map to include multiple replicates for each condition.

    • Test Wells: Add 50 µL of assay buffer to each well, followed by 25 µL of the respective protease working solution (Chymotrypsin, Trypsin, Elastase, Subtilisin).

    • Negative Control (No Enzyme): Add 75 µL of assay buffer. This measures background substrate hydrolysis.

    • Inhibitor Control: Add 50 µL of assay buffer, 12.5 µL of a potent inhibitor (e.g., Chymostatin for the chymotrypsin well), and 12.5 µL of the chymotrypsin working solution. This confirms that the observed activity is from the target enzyme.

  • Execution:

    • Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

    • To initiate the reaction, add 25 µL of the substrate working solution to all wells simultaneously using a multichannel pipette. The final volume in each well will be 100 µL.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

    • The instrument software will generate a kinetic curve (RFU vs. Time) for each well.

  • Data Analysis and Interpretation:

    • For each curve, identify the linear portion of the initial reaction phase.

    • Calculate the slope of this linear portion. The slope represents the initial velocity (V₀) in RFU/min.

    • Subtract the V₀ of the "No Enzyme" control from all other wells to correct for background.

    • Compare the corrected V₀ values across the different proteases. A high V₀ indicates high reactivity, while a value near zero indicates no significant reactivity.

    • The data should be presented in a table and/or bar graph for clear comparison.

Comparison with Alternative Substrates

To put the results in context, it is valuable to compare the reactivity of Z-Gly-Gly-Met-OH with standard, commercially available substrates known for their high specificity.

SubstrateTarget ProteaseP1 ResidueComments
Z-Gly-Gly-Met-OH Chymotrypsin-like (Predicted)Methionine Potentially selective substrate; actual performance requires experimental validation as described.
Suc-Ala-Ala-Pro-Phe-AMC ChymotrypsinPhenylalanine A highly specific and widely used substrate for chymotrypsin. Serves as a positive control for chymotrypsin activity.
Boc-Gln-Ala-Arg-AMC TrypsinArginine A highly specific substrate for trypsin. Should show no cross-reactivity with chymotrypsin or elastase.
MeOSuc-Ala-Ala-Pro-Val-AMC ElastaseValine A highly specific substrate for neutrophil elastase. Should not be cleaved by chymotrypsin or trypsin.

Conclusion

References

  • ACS Omega. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. [Link]

  • Wikipedia. Amino acid. [Link]

  • National Center for Biotechnology Information. (2018). Electrostatic recognition in substrate binding to serine proteases. [Link]

  • Monash University. Serine Proteases Substrate Specificity. [Link]

  • National Center for Biotechnology Information. (2013). Structural basis of substrate specificity in the serine proteases. [Link]

  • ACS Publications. (2001). Serine Protease Mechanism and Specificity. [Link]

  • Wikipedia. Serine protease. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Gly-gly-met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat peptides as generic white powders, but Z-Gly-Gly-Met-OH requires specific attention due to the Methionine (Met) residue at the C-terminus. While the Z-group (Carbobenzoxy) provides N-terminal stability, the thioether side chain of Methionine is highly susceptible to oxidation, forming sulfoxides (


) or sulfones (

).

This guide prioritizes two goals:

  • Personnel Safety: Minimizing sensitization risks common to peptide handling.

  • Compound Integrity: Preventing oxidative degradation that renders experimental data invalid.

Risk Assessment & Hazard Identification

While Z-Gly-Gly-Met-OH is not classified as a "High Hazard" toxin (like cytotoxic payloads), it must be treated as a potential sensitizer .

Hazard CategoryRisk LevelMechanism of Action
Respiratory Sensitization ModerateInhalation of fine particulates can trigger immune responses/asthma-like symptoms.
Skin Irritation Low-ModerateDirect contact may cause dermatitis or local irritation.
Chemical Stability High Risk Oxidation: Met residues degrade rapidly in the presence of atmospheric oxygen and light. Hygroscopicity: Glycine-rich backbones absorb moisture, accelerating hydrolysis.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

ComponentStandard Operation (< 100 mg, Solubilized)High-Risk Operation (> 100 mg, Dry Powder Handling)Rationale
Respiratory Surgical Mask (Minimum)N95 / P2 Respirator Prevents inhalation of aerosolized peptide dust during weighing.
Hand Protection Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer glove changed immediately upon contamination)Standard nitrile offers sufficient barrier protection against peptide permeation.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Protects against dust entry and accidental splashes during solubilization.
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Prevents accumulation of dust on cuffs, a common source of secondary exposure.

Operational Protocol: From Receipt to Experiment

Phase 1: Receipt & Storage (The "Cold Chain")
  • Immediate Action: Upon arrival, do not open the vial immediately.

  • Storage Condition: Store at -20°C (or -80°C for long-term > 6 months).

  • Desiccation: The vial must be stored inside a secondary container with active desiccant (e.g., silica gel or Drierite) to prevent moisture absorption by the Gly-Gly backbone.

  • Light Protection: Wrap the secondary container in aluminum foil if the vial is clear; Methionine is photosensitive.

Phase 2: Weighing & Solubilization (Critical Step)

The "Warm-Up" Rule: Never open a cold peptide vial.

  • Remove the vial from the freezer and place it in a desiccator at Room Temperature (RT).

  • Wait 30–60 minutes. This prevents atmospheric water vapor from condensing on the cold peptide powder, which causes hydrolysis and clumping.

Solubilization Strategy: Z-Gly-Gly-Met-OH has mixed solubility. The Z-group is hydrophobic, while the Gly-Gly backbone is hydrophilic.

  • Step 1: Dissolve the peptide in a small volume of organic solvent first (DMSO or DMF) to ensure complete solvation of the Z-group.

  • Step 2: Dilute slowly with your aqueous buffer (PBS, Tris).

  • Step 3 (The Met Factor): Use degassed buffers (sparged with Nitrogen or Argon) to minimize dissolved oxygen.

Phase 3: Experimental Handling
  • Inert Atmosphere: If possible, overlay stock solutions with Argon gas before re-sealing.

  • Aliquot: Avoid freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Visual Workflow: Handling Logic

G cluster_sol Solubilization (Prevent Oxidation) Start Start: Vial Removal (-20°C) WarmUp Equilibrate to RT (30-60 min) (Inside Desiccator) Start->WarmUp Prevent Condensation Open Open Vial in Fume Hood WarmUp->Open Weigh Weigh Quantity (Use N95 if >100mg) Open->Weigh Solvent Add Organic Solvent (DMSO/DMF) Weigh->Solvent Buffer Dilute with Degassed Buffer Solvent->Buffer Slow Addition Aliquot Aliquot & Flash Freeze Buffer->Aliquot Minimize O2 Exposure Disposal Disposal: Solid -> Haz Waste Liquid -> Chemical Stream Aliquot->Disposal End of Life

Figure 1: Step-by-step workflow for handling Z-Gly-Gly-Met-OH, emphasizing moisture control and oxidation prevention.

Disposal & Decontamination[1][2]

Decontamination of Work Surfaces:

  • Peptides can persist on surfaces.

  • Protocol: Wipe down the balance and benchtop with 70% Ethanol followed by a water rinse. For high-contamination spills, use a 10% bleach solution (sodium hypochlorite) to degrade the peptide bonds, followed immediately by water to prevent corrosion.

Waste Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Biohazard bags are generally unnecessary unless the peptide is co-mixed with biological agents).

  • Liquid Waste:

    • High Concentration (>1 mM): Collect in a dedicated "Organic/Chemical Waste" carboy.

    • Trace/Rinse: Follow institutional guidelines; generally, trace peptides in buffer can be treated as standard chemical waste. Do not flush down the drain.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

  • Eye Contact: Flush with tepid water for 15 minutes.[1] The hydrophobic nature of the Z-group may make the powder difficult to rinse; use an eye wash station with continuous flow.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol/solvents on skin, as this may enhance transdermal absorption of the peptide.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 5, 2026, from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.